(4-Phenylthiazol-2-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSCUDNEJWEMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398552 | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90916-45-3 | |
| Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Phenylthiazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocols for obtaining (4-phenylthiazol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 4-phenylthiazole-2-carbonitrile, followed by its reduction to the target primary amine. This document details the experimental procedures, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflows.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the synthesis of the 4-phenylthiazole core structure, a common motif in pharmacologically active compounds. Subsequently, a nitrile functional group is introduced at the 2-position of the thiazole ring, yielding 4-phenylthiazole-2-carbonitrile. The final step is the reduction of this nitrile to the desired primary amine.
Two principal pathways for the synthesis of the nitrile intermediate are presented: the Sandmeyer reaction, starting from 2-amino-4-phenylthiazole, and the Rosenmund-von Braun reaction, which utilizes a 2-halo-4-phenylthiazole precursor. The subsequent reduction of the nitrile is primarily described using lithium aluminum hydride, a potent reducing agent.
Synthesis of the Precursor: 4-Phenylthiazole-2-carbonitrile
The synthesis of 4-phenylthiazole-2-carbonitrile is a critical step. Below are two effective methods for its preparation.
Method 1: Sandmeyer Reaction from 2-Amino-4-phenylthiazole
The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine to a nitrile.[1][2][3][4] This process involves the diazotization of 2-amino-4-phenylthiazole followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.
Experimental Protocol:
-
Diazotization: 2-Amino-4-phenylthiazole (1 equivalent) is dissolved in a mixture of a suitable acid (e.g., aqueous HCl or H₂SO₄) and water at 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂, 1-1.2 equivalents) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN, 1.2-1.5 equivalents) and sodium or potassium cyanide (NaCN or KCN, 1.2-1.5 equivalents) in water is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the cyanide solution.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then heated (e.g., 50-70 °C) until the evolution of nitrogen gas ceases. After cooling, the mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary (Method 1):
| Parameter | Value |
| Starting Material | 2-Amino-4-phenylthiazole |
| Key Reagents | NaNO₂, HCl/H₂SO₄, CuCN, NaCN/KCN |
| Temperature | 0-5 °C (Diazotization), 50-70 °C (Cyanation) |
| Typical Yield | 60-80% |
Method 2: Rosenmund-von Braun Reaction from 2-Bromo-4-phenylthiazole
The Rosenmund-von Braun reaction is an effective alternative for the synthesis of aryl nitriles from aryl halides.[5][6][7][8] This method involves the direct displacement of a halide with cyanide, mediated by copper(I) cyanide.
Experimental Protocol:
-
Reaction Setup: 2-Bromo-4-phenylthiazole (1 equivalent) and copper(I) cyanide (CuCN, 1.5-2 equivalents) are combined in a high-boiling polar solvent such as DMF, NMP, or pyridine.
-
Reaction: The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride in hydrochloric acid, to facilitate the removal of copper salts. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data Summary (Method 2):
| Parameter | Value |
| Starting Material | 2-Bromo-4-phenylthiazole |
| Key Reagent | Copper(I) Cyanide (CuCN) |
| Solvent | DMF, NMP, or Pyridine |
| Temperature | 150-200 °C |
| Typical Yield | 70-90% |
Synthesis of this compound
The final step in the synthesis is the reduction of the nitrile group of 4-phenylthiazole-2-carbonitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: A solution of 4-phenylthiazole-2-carbonitrile (1 equivalent) in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran (THF)) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.
-
Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with the ethereal solvent. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Quantitative Data Summary (Reduction Step):
| Parameter | Value |
| Starting Material | 4-Phenylthiazole-2-carbonitrile |
| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-95% |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described above.
Caption: Overall synthetic workflow for this compound.
Caption: Detailed work-up procedure for the LiAlH₄ reduction.
Conclusion
This technical guide outlines robust and reproducible methods for the synthesis of this compound. The choice between the Sandmeyer and Rosenmund-von Braun reactions for the preparation of the nitrile intermediate will depend on the availability of the respective starting materials, 2-amino-4-phenylthiazole or 2-bromo-4-phenylthiazole. The subsequent reduction with lithium aluminum hydride is a high-yielding and generally applicable method for obtaining the final product. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel thiazole-containing compounds for potential therapeutic applications. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling hazardous reagents such as sodium nitrite, cyanides, and lithium aluminum hydride.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Spectroscopic Characterization of (4-Phenylthiazol-2-yl)methanamine: A Technical Guide
Introduction
(4-Phenylthiazol-2-yl)methanamine is a heterocyclic organic compound featuring a core 4-phenylthiazole moiety substituted with a methanamine group at the 2-position. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the thiazole ring in a wide array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough spectroscopic characterization is the foundational step in the quality control, structural confirmation, and further development of such novel compounds.
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. While direct experimental data for this specific molecule is not extensively available in published literature, this document outlines the expected spectroscopic properties based on the analysis of closely related analogues. It also details the standard experimental protocols required for this characterization, making it a valuable resource for scientists engaged in the synthesis and analysis of new chemical entities.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds such as 4-phenylthiazol-2-amine and its derivatives.[1][2]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 7.9 | m | 2H | Aromatic protons (ortho-protons of phenyl ring) |
| ~7.3 - 7.5 | m | 3H | Aromatic protons (meta- and para-protons of phenyl ring) |
| ~7.2 | s | 1H | Thiazole ring proton (H-5) |
| ~4.0 | s | 2H | Methylene protons (-CH₂-) |
| ~2.0 (broad) | s | 2H | Amine protons (-NH₂) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Thiazole C2 |
| ~150 | Thiazole C4 |
| ~134 | Phenyl C1 (quaternary) |
| ~129 | Phenyl C3/C5 |
| ~128 | Phenyl C4 |
| ~126 | Phenyl C2/C6 |
| ~110 | Thiazole C5 |
| ~45 | Methylene Carbon (-CH₂) |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 (broad) | N-H stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic (Phenyl and Thiazole) |
| 2850 - 2950 | C-H stretch | Aliphatic (-CH₂-) |
| ~1600 | N-H bend | Primary Amine (-NH₂) |
| 1500 - 1600 | C=C and C=N stretch | Aromatic and Thiazole Rings |
| ~1450 | C-H bend | Aliphatic (-CH₂-) |
| ~1250 | C-N stretch | Amine |
| ~700-800 | C-H out-of-plane bend | Aromatic |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation |
| ~190 | Molecular Ion [M]⁺ |
| ~174 | [M - NH₂]⁺ |
| ~161 | [M - CH₂NH₂]⁺ |
| 134 | [C₈H₅S]⁺ (Phenyl-Thiazole fragment) |
| 103 | [C₇H₅N]⁺ (Phenyl-Nitrile fragment) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following protocols are standard procedures for the characterization of novel organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI). High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[3]
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
For GC-MS, inject the solution into the GC, which separates the compound before it enters the mass spectrometer.
-
-
Acquisition (EI):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
-
UV-Visible Spectroscopy
-
Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.
-
-
Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Scan the sample solution over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
The presence of strong absorption bands in the UV region is expected due to the conjugated phenyl and thiazole ring systems.
-
Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
Logical Relationship of Spectroscopic Data
This diagram shows how the data from different spectroscopic techniques are integrated to confirm the chemical structure.
Caption: Integration of spectroscopic data for structural elucidation.
References
Unveiling the Structural Architecture of (4-Phenylthiazol-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of (4-Phenylthiazol-2-yl)methanamine, a molecule of significant interest in medicinal chemistry. Due to the current absence of publicly available experimental crystal structure data for this specific compound, this document presents a hypothetical analysis based on established synthetic routes for closely related analogues and standard crystallographic principles. Detailed experimental protocols for a plausible synthetic pathway are provided, alongside a generalized workflow for single-crystal X-ray diffraction. This guide serves as a practical resource for researchers engaged in the synthesis, characterization, and structure-based drug design of novel thiazole derivatives.
Introduction
Thiazole-containing compounds are a cornerstone in pharmaceutical research, exhibiting a broad spectrum of biological activities. The "this compound" scaffold, in particular, represents a key building block for the development of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
This guide outlines a proposed synthetic route and a hypothetical crystal structure analysis to facilitate further research and exploration of this important molecular entity.
Proposed Synthesis and Crystallization
Synthesis of 2-Amino-4-phenylthiazole (Intermediate)
The initial step involves the condensation of a-haloketones with thiourea. A widely adopted method is the reaction of 2-bromoacetophenone with thiourea in an alcoholic solvent.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of sodium carbonate to neutralize the acid formed and precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 2-amino-4-phenylthiazole.
Proposed Synthesis of this compound
A potential route to the target compound involves the conversion of the 2-amino group to a 2-cyano group, followed by reduction. A Sandmeyer-type reaction could be employed for the cyanation, and subsequent reduction of the nitrile to the primary amine can be achieved using a standard reducing agent like lithium aluminum hydride (LiAlH₄).
Hypothetical Experimental Protocol:
-
Diazotization of 2-Amino-4-phenylthiazole: Dissolve 2-amino-4-phenylthiazole in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the copper(I) cyanide solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Isolation: Extract the resulting 2-cyano-4-phenylthiazole with an organic solvent, wash, dry, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Reduction to this compound: In a dry flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Add a solution of 2-cyano-4-phenylthiazole in THF dropwise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent in vacuo to yield this compound.
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound.
General Crystallization Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film to allow for slow evaporation of the solvent.
-
Monitor for crystal growth over a period of several days to weeks.
Hypothetical Crystal Structure Data
As no experimental crystal structure has been reported for this compound, the following table presents a set of hypothetical crystallographic parameters. These values are based on common ranges observed for similar small organic molecules and should be considered as predictive.
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₀H₁₀N₂S |
| Formula Weight | 190.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1000 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.26 |
Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthetic route to this compound.
General Experimental Workflow for Crystal Structure Determination
This diagram outlines the standard workflow from a synthesized compound to a determined crystal structure.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural analysis of this compound. While experimental crystallographic data for the title compound remains to be determined, the proposed synthetic route and hypothetical structural parameters offer a valuable starting point for researchers. The detailed protocols and workflows are intended to facilitate the successful synthesis, crystallization, and eventual crystal structure determination of this and related thiazole derivatives, thereby accelerating the discovery of new therapeutic agents.
References
Physicochemical Properties of (4-Phenylthiazol-2-yl)methanamine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (4-phenylthiazol-2-yl)methanamine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Understanding these properties is crucial for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).
Quantitative Physicochemical Data
The following tables summarize key physicochemical data for a selection of this compound derivatives and closely related analogs. This data is essential for structure-activity relationship (SAR) studies and for predicting the pharmacokinetic behavior of these compounds.
Table 1: Melting Points of Selected 4-Phenylthiazole Derivatives
| Compound/Derivative | Structure | Melting Point (°C) | Reference |
| N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine | Not explicitly provided | 138-140 | [1] |
| 2-p-tolyl-N-(4-nitrophenyl)thiazole-4-carboxamide | 4c | 124 | [2] |
| 2-p-tolyl-N-(3-chlorophenyl)thiazole-4-carboxamide | 4d | 157 | [3] |
| (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone | 1a | Not explicitly provided (Yellow solid) | [4] |
| (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone | 1b | Not explicitly provided (Yellow solid) | [4] |
| (2-morpholin-1-yl-4-phenylthiazol-5-yl)-2-naphthylmethanone | 1e | Not explicitly provided (Yellow solid) | [4] |
Table 2: In-Silico ADME & Lipophilicity Predictions for Related Thiazole Derivatives
| Parameter | Description | Predicted Value Range for related derivatives | Reference |
| logP | Octanol-water partition coefficient, an indicator of lipophilicity. | < 5 (for most tested compounds) | [5] |
| Solubility | The ability of a compound to dissolve in a solvent. | Poor water solubility predicted for many tetracyclic derivatives | [6] |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Varies depending on specific substitutions | [7] |
| P-glycoprotein (P-gp) substrate | Indicates potential for drug efflux from cells, affecting bioavailability. | Some derivatives predicted to be substrates, others not | [5][6] |
| Lipinski's Rule of Five | A set of rules to evaluate druglikeness. | Many derivatives adhere to these rules | [5] |
Note: The data in Table 2 is derived from studies on various thiazole derivatives and serves as a predictive guide for the this compound class. Experimental validation is recommended.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard in the pharmaceutical industry and can be adapted for the specific analysis of this compound derivatives.
Determination of Lipophilicity (logP) by Shake-Flask Method
This method directly measures the partition coefficient of a compound between n-octanol and water.
Workflow for logP Determination
Caption: Workflow for experimental logP determination.
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer pH 7.4).
-
Compound Solution: Dissolve a known amount of the test compound in either the aqueous or n-octanol phase.
-
Partitioning: Add a known volume of the compound solution to a separatory funnel containing a known volume of the other phase.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold standard method for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., distilled water or buffer).
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). The concentration of the saturated solution represents the aqueous solubility.
Determination of Ionization Constant (pKa) by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution as a titrant of known concentration is added.[8][9][10]
Methodology:
-
Solution Preparation: Dissolve a precise amount of the compound in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).[8] Maintain a constant ionic strength using a salt solution like KCl.[8]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostated vessel and immerse the pH electrode.
-
Titration: Add a standardized solution of acid (e.g., HCl) or base (e.g., NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.[8]
Signaling Pathway Inhibition
This compound derivatives and related compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[11][12][13] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
The diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell survival and proliferation through various downstream effectors, including mTORC1. This compound derivatives can inhibit PI3K, thereby blocking this pro-survival signaling cascade. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[12][13]
Conclusion
The physicochemical properties of this compound derivatives are critical to their development as potential therapeutic agents. A thorough understanding and optimization of parameters such as lipophilicity, solubility, and pKa are essential for achieving favorable pharmacokinetic profiles. The inhibitory activity of these compounds against the PI3K/Akt/mTOR signaling pathway underscores their potential as anticancer drugs. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field of drug discovery and development.
References
- 1. sciensage.info [sciensage.info]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Thiazole Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its presence in both natural products, such as vitamin B1, and synthetic drugs highlights its significance.[2][4] This technical guide provides an in-depth exploration of the biological activities of novel thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It aims to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the intricate signaling pathways through which these compounds exert their effects.
Anticancer Activity: Targeting Key Cellular Pathways
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that govern cell proliferation, survival, and metastasis.[8][9]
A notable strategy in the design of thiazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[8][9] Specifically, thiazole derivatives have been developed as potent inhibitors of the PI3K/mTOR and tubulin polymerization pathways.[10][11][12]
Thiazole Derivatives as PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10] Targeting this pathway with dual PI3K/mTOR inhibitors is a promising therapeutic approach.[10][11] A series of novel thiazole derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR.[10]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Thiazole -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Thiazole -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption { label = "Figure 1: Inhibition of the PI3K/mTOR signaling pathway by novel thiazole derivatives."; fontsize = 12; fontcolor = "#202124"; }
Table 1: In Vitro Inhibitory Activity of Thiazole Derivatives Against PI3Kα and mTOR [10]
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |
| Alpelisib (Reference) | Similar to 3b | - |
| Dactolisib (Reference) | - | Weaker than 3b |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Thiazole Derivatives as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drug development.[12] Novel thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12]
Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Thiazole-Naphthalene Derivatives [12]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 5b | 0.48 ± 0.03 | 0.97 ± 0.13 | 3.3 |
| Colchicine (Reference) | - | - | 9.1 |
MCF-7: Human breast cancer cell line; A549: Human lung adenocarcinoma cell line.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents.[13] Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14][15]
A recent study detailed the synthesis and evaluation of a new series of 1,3-thiazole and benzo[d]thiazole derivatives against Gram-positive and Gram-negative bacteria, as well as fungal strains.[14]
Table 3: In Vitro Antimicrobial Activity of Novel Thiazole Derivatives (MIC, µg/mL) [14]
| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Aspergillus niger |
| 11 | 150–200 | 150–200 | 150–200 |
| 12 | 125–150 | 125–150 | 125–150 |
| 13 | 50–75 | 50–75 | 50–75 |
| 14 | 50–75 | 50–75 | 50–75 |
| Ofloxacin (Reference) | 10 | 10 | - |
| Ketoconazole (Reference) | - | - | 10 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[16][17] Thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant reductions in edema in preclinical models.[16][18][19] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[17]
A study on newly synthesized thiazole derivatives demonstrated their ability to reduce paw edema in both carrageenan- and formalin-induced inflammation models in rats.[16]
Table 4: Anti-inflammatory Activity of Thiazole Derivatives in the Carrageenan-Induced Paw Edema Model [16]
| Compound | % Inhibition of Edema (at 3 hours) |
| 3a | Significant |
| 3c | 44% |
| 3d | 41% |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]
// Nodes Start [label="Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat cells with thiazole\nderivatives at various\nconcentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 24-72h", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="Add MTT solution\n(0.5 mg/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate for 3-4h", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure absorbance at\n570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate cell viability\nand IC50 values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; } caption { label = "Figure 2: Workflow for the MTT cytotoxicity assay."; fontsize = 12; fontcolor = "#202124"; }
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[22]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][24]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20][22] A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[23]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]
// Nodes Prepare_Inoculum [label="Prepare standardized\nmicrobial inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Serial_Dilution [label="Perform serial dilutions of\nthiazole derivatives in a\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate each well with\nthe microbial suspension", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at appropriate\ntemperature and duration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Observe [label="Visually inspect for microbial\ngrowth (turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_MIC [label="Determine the MIC as the\nlowest concentration with\nno visible growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prepare_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> Determine_MIC; } caption { label = "Figure 3: Workflow for the broth microdilution antimicrobial susceptibility test."; fontsize = 12; fontcolor = "#202124"; }
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform two-fold serial dilutions of the thiazole compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion
Novel thiazole derivatives represent a versatile and highly promising class of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models as anticancer, antimicrobial, and anti-inflammatory agents underscores the importance of continued research and development in this area. The data and protocols presented in this guide offer a foundational resource for scientists and researchers dedicated to advancing the discovery of new and improved thiazole-based therapeutics. Further investigations into their mechanisms of action, structure-activity relationships, and safety profiles will be crucial in translating these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijrpr.com [ijrpr.com]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. biotium.com [biotium.com]
- 23. benchchem.com [benchchem.com]
- 24. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 25. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
In Silico Exploration of 4-Phenylthiazol-2-amine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies employed in the study of 4-phenylthiazol-2-amine derivatives, a class of compounds with significant therapeutic potential. We will delve into the experimental protocols for key computational techniques, present quantitative data from various studies in a structured format, and visualize the signaling pathways these derivatives modulate.
Introduction to 4-Phenylthiazol-2-amine Derivatives
The 4-phenylthiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have been investigated for their potential as anticancer, antifungal, and enzyme-inhibiting agents. In silico studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, play a crucial role in the rational design and optimization of these compounds, accelerating the drug discovery process.
Key In Silico Methodologies: Experimental Protocols
This section details the standardized computational protocols for molecular docking and ADMET prediction, based on methodologies reported in the scientific literature.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. The following protocols are commonly employed for studying 4-phenylthiazol-2-amine derivatives.
Protocol 1: Molecular Docking using Schrödinger Suite
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The "Protein Preparation Wizard" in Maestro is used to preprocess the protein. This includes adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing any crystallographic water molecules.
-
The protonation states of residues are optimized at a physiological pH of 7.4.
-
Energy minimization of the protein structure is performed using a force field such as OPLS4 to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the 4-phenylthiazol-2-amine derivatives are sketched using a molecular editor and converted to 3D structures.
-
The "LigPrep" module is used for ligand preparation. This involves generating various tautomers and ionization states at a pH of 7.4 ± 0.2, and performing energy minimization.
-
-
Grid Generation:
-
A receptor grid is generated around the active site of the protein. The grid box is typically centered on the co-crystallized ligand or a known binding site.
-
The size of the grid box is defined to encompass the entire active site, for example, 20Å x 20Å x 20Å.
-
-
Ligand Docking:
-
The prepared ligands are docked into the generated grid using the "Glide" module.
-
Standard precision (SP) or extra precision (XP) docking modes can be used.
-
The docking results are analyzed based on the docking score (GlideScore), binding energy, and the interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.
-
Protocol 2: Molecular Docking using AutoDock
-
Protein and Ligand Preparation:
-
The protein and ligand structures are prepared using AutoDockTools (ADT). This involves adding polar hydrogens, assigning Gasteiger charges, and defining rotatable bonds for the ligand.
-
The prepared structures are saved in the PDBQT format.
-
-
Grid Parameter Setup:
-
A grid box is defined to cover the active site of the target protein. For instance, for the estrogen receptor alpha (ER-α), grid points of 40 x 40 x 40 Å with a spacing of 0.375 Å have been used.[1]
-
-
Docking Simulation:
-
The Lamarckian Genetic Algorithm (LGA) is commonly used for the docking calculations.
-
The number of genetic algorithm runs is typically set to 100.
-
The docking results are clustered and ranked based on the binding energy.
-
ADMET Prediction
ADMET prediction is essential for evaluating the drug-like properties of compounds and identifying potential liabilities early in the drug discovery pipeline.
Protocol 3: ADMET Prediction using Online Servers
-
Drug-Likeness Prediction (Molinspiration):
-
The SMILES (Simplified Molecular Input Line Entry System) notation of the 4-phenylthiazol-2-amine derivatives is submitted to the Molinspiration server.
-
The server calculates various molecular properties, including logP (lipophilicity), molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
-
The results are evaluated against Lipinski's rule of five to assess drug-likeness.
-
-
Pharmacokinetic and Toxicity Prediction (PreADMET):
-
The 2D structures of the compounds are submitted to the PreADMET server.
-
The server predicts a range of ADMET properties, including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Prediction of cytochrome P450 (CYP) substrates.
-
Toxicity: Ames test for mutagenicity.
-
-
The predicted values are compared with standard ranges to assess the pharmacokinetic and toxicity profiles of the compounds.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various in silico studies on 4-phenylthiazol-2-amine derivatives, highlighting their potential against different therapeutic targets.
Table 1: Molecular Docking Scores of 4-Phenylthiazol-2-amine Derivatives against Breast Cancer Targets
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| 3a | Estrogen Receptor-α | -6.658 | [2] |
| 3e | Estrogen Receptor-α | -8.911 | [2] |
| Tamoxifen (Standard) | Estrogen Receptor-α | -6.821 | [2] |
| ZINC69481841 | Estrogen Receptor-α | -10.47 | [1] |
| ZINC95486083 | Estrogen Receptor-α | -11.88 | [1] |
Table 2: In Vitro Biological Activity of 4-Phenylthiazol-2-amine Derivatives
| Compound ID | Biological Activity | IC50 / Ki (µM) | Target Cell Line / Enzyme | Reference |
| 10 | Antiproliferative | 2.01 | HT29 (Colon Cancer) | |
| 21 | Antiproliferative | 16.3 | K563 (Leukemia) | |
| 20 | Antitumor | 4.89 | H1299 (Lung Cancer) | |
| 28 | Antiproliferative | 0.63 | HT29 (Colon Cancer) | |
| 2-amino-4-(4-chlorophenyl)thiazole | Enzyme Inhibition (Ki) | 0.008 ± 0.001 | Carbonic Anhydrase I | |
| 2-amino-4-(4-bromophenyl)thiazole | Enzyme Inhibition (Ki) | 0.124 ± 0.017 | Carbonic Anhydrase II | |
| 2-amino-4-(4-bromophenyl)thiazole | Enzyme Inhibition (Ki) | 0.129 ± 0.030 | Acetylcholinesterase | |
| 2-amino-4-(4-bromophenyl)thiazole | Enzyme Inhibition (Ki) | 0.083 ± 0.041 | Butyrylcholinesterase |
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by 4-phenylthiazol-2-amine derivatives and a typical in silico drug discovery workflow.
Figure 1: A typical in silico drug discovery workflow.
Figure 2: Estrogen Receptor-α signaling pathway.
Figure 3: CDK4/6 and CDK2 signaling pathway in cell cycle progression.
Figure 4: PPARγ signaling pathway.
Conclusion
In silico studies are indispensable tools in modern drug discovery, providing a rapid and cost-effective means to design and evaluate novel therapeutic agents. For 4-phenylthiazol-2-amine derivatives, these computational approaches have been instrumental in identifying promising lead compounds and elucidating their mechanisms of action. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working on the development of this important class of molecules. Continued integration of in silico techniques with traditional experimental approaches will undoubtedly accelerate the translation of these findings into new and effective therapies.
References
The Pharmacological Landscape of (4-Phenylthiazol-2-yl)methanamine Derivatives: A Technical Overview
Disclaimer: The specific mechanism of action for the parent compound, (4-Phenylthiazol-2-yl)methanamine, is not extensively documented in publicly available research. Scientific efforts have predominantly focused on the synthesis and biological evaluation of its various derivatives. This guide, therefore, provides an in-depth overview of the established and proposed mechanisms of action for these derivatives, which collectively highlight the therapeutic potential of the 4-phenylthiazole-2-amine scaffold.
The 2-amino-4-phenylthiazole framework is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents with a wide array of biological activities.[1][2][3][4][5][6] Research has demonstrated that derivatives incorporating this scaffold exhibit significant potential in oncology, as well as in the treatment of fungal and bacterial infections.[2][3][7]
Anticancer Activity of 4-Phenylthiazole Derivatives
A substantial body of research has focused on the anticancer properties of 4-phenylthiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor progression.[1][8][9]
Proposed Mechanisms of Anticancer Action
Induction of Apoptosis: Several studies suggest that N-(4-phenylthiazol-2-yl)cinnamamide derivatives may exert their antitumor effects by inducing apoptosis in cancer cells.[8] This programmed cell death is a critical pathway for eliminating malignant cells. While the precise signaling cascade is not fully elucidated for all derivatives, the activation of caspases, key executioner enzymes in apoptosis, is a likely downstream event.[9]
Enzyme Inhibition: Certain derivatives have been designed to target specific enzymes that are overactive in cancer. For instance, 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising candidates for targeting SIRT2 and EGFR, two proteins implicated in cancer cell survival and proliferation.[1]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of various 4-phenylthiazole derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Compound 21 | A549 (Lung) | 5.42 | [1] |
| Compound 22 | A549 (Lung) | 2.47 | [1] | |
| Compound 25 | A549 (Lung) | 8.05 | [1] | |
| Compound 26 | A549 (Lung) | 25.4 | [1] | |
| Cisplatin (Control) | A549 (Lung) | 11.71 | [1] | |
| 4-methylthiazole-2-amine | Compounds 3a, 3b, 3c, 6g, 6h, 6i | K562, U937 (Leukemia) | 1.5 - 50 | [3] |
Experimental Protocols
General Procedure for In Vitro Cytotoxicity Assessment (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A standard chemotherapeutic agent (e.g., cisplatin) is often used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined from dose-response curves.
Apoptosis Detection by Flow Cytometry:
-
Cell Treatment: Cells are treated with the compound of interest at its IC₅₀ concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Visualizing Anticancer Mechanisms
Caption: Workflow for evaluating the anticancer potential of novel compounds.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into (4-Phenylthiazol-2-yl)methanamine Analogs in Anticancer Drug Discovery
For Immediate Release
In the relentless pursuit of novel and effective anticancer therapeutics, the structure-activity relationship (SAR) of (4-Phenylthiazol-2-yl)methanamine analogs has emerged as a focal point for researchers and drug development professionals. This technical guide synthesizes the current understanding of this promising scaffold, offering a comprehensive overview of its SAR, experimental validation, and the molecular pathways it influences. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of complex biological processes, this document aims to empower scientists in the rational design of next-generation anticancer agents.
Unveiling the Anticancer Potential: Structure-Activity Relationship Insights
The this compound core has proven to be a versatile scaffold for the development of potent anticancer agents. The exploration of various substitutions on both the phenyl and thiazole rings, as well as modifications to the methanamine linker, has yielded a wealth of SAR data. These studies collectively indicate that subtle structural modifications can significantly impact the cytotoxic and cytostatic activities of these analogs against a range of cancer cell lines.
Key Structural Modifications and Their Impact on Activity:
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring are critical determinants of anticancer potency. Electron-withdrawing groups, such as nitro and halogen moieties, at the para position of the phenyl ring have been shown to enhance cytotoxic effects in certain cancer cell lines. For instance, a derivative bearing a para-nitro group exhibited significant activity against the SKNMC neuroblastoma cell line.[1] Conversely, the introduction of bulky groups can sometimes lead to a decrease in activity, suggesting steric hindrance at the target binding site.
-
Modifications of the Thiazole Moiety: The thiazole ring itself is a key pharmacophoric element. Alterations at the C5 position of the thiazole ring have been explored, with some modifications leading to enhanced activity. The electronic properties of the thiazole ring, influenced by its substituents, play a crucial role in molecular interactions and overall biological activity.
-
The Methanamine Linker and Amide Derivatives: The methanamine group serves as a crucial linker. Its conversion to various amide derivatives has been a successful strategy to modulate the anticancer profile. For example, N-(4-phenylthiazol-2-yl)cinnamamide derivatives have demonstrated potent anti-proliferative activities, with one analog exhibiting an impressive IC50 value of 0.035 µM against Jurkat cells.[2] The nature of the acyl group in these amide derivatives significantly influences their potency and selectivity. Steric effects of the substituents on the cinnamoyl moiety have been identified as playing an important role in the anti-tumor activity.[2]
Quantitative Analysis of Anticancer Activity
To facilitate a clear comparison of the anticancer potential of various this compound analogs, the following tables summarize the reported in vitro cytotoxic activities (IC50 values) against different human cancer cell lines.
Table 1: Anticancer Activity of N-(4-phenylthiazol-2-yl)cinnamamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 8f | Jurkat | 0.035 |
| K562 | Sub-micromolar | |
| Bel7402 | Sub-micromolar | |
| A549 | Sub-micromolar |
Data sourced from a study on N-(4-phenylthiazol-2-yl)cinnamamide derivatives as potential anti-tumor agents.[2]
Table 2: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| 5b | HT29 | 2.01 |
| A549 | Significant Activity | |
| HeLa | Significant Activity | |
| Karpas299 | Significant Activity |
Data from a study on 2-amino-4-phenylthiazole scaffolds containing amide moieties.[3]
Experimental Protocols: A Guide to Methodologies
The evaluation of the anticancer activity of this compound analogs relies on a battery of well-established in vitro assays. Below are detailed protocols for some of the key experiments cited in the literature.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10³ to 2 x 10³ cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 96 hours).[4]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a powerful technique to quantify apoptosis by staining cells with specific fluorescent dyes.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Kinase Inhibition Assay
To determine the specific molecular targets, kinase inhibition assays are performed.
-
Kinase Reaction: The recombinant kinase (e.g., IGF1R) is incubated with the test compound at a specific concentration (e.g., 10 µM) in a reaction buffer containing ATP and a substrate.[5]
-
Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified, often using a luminescence-based assay or radioisotope labeling.
-
Calculation of Inhibition: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the compound to a control reaction without the inhibitor.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the complex biological processes influenced by this compound analogs, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The structure-activity relationships delineated in this guide highlight the critical role of specific substitutions in modulating biological activity. The provided experimental protocols offer a standardized framework for the evaluation of new analogs, while the signaling pathway diagrams provide a visual context for their mechanisms of action.
Future research in this area should focus on the strategic design of new derivatives with improved potency and selectivity, guided by the established SAR principles. Further elucidation of the precise molecular targets and signaling pathways will be crucial for the rational development of these compounds into clinically effective cancer therapeutics. The integration of computational modeling and in vivo studies will undoubtedly accelerate the translation of these promising laboratory findings into tangible benefits for patients.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
The Thiazole Scaffold: A Cornerstone in the Discovery of Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of bioactive compounds with therapeutic potential across a wide range of diseases. This technical guide provides a comprehensive overview of the discovery of bioactive thiazole-containing compounds, detailing their synthesis, biological evaluation, and mechanisms of action.
I. Synthesis of Bioactive Thiazole Derivatives
The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and versatile method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide-containing reactant.[1]
A. General Synthetic Protocols
1. Hantzsch Thiazole Synthesis:
This classical method involves the cyclization of α-halocarbonyl compounds with various reactants bearing an N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones.[1]
-
Experimental Protocol for a Generic Hantzsch Synthesis:
-
Dissolve the α-haloketone (1 equivalent) and the thioamide derivative (1-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.
-
The reaction can be conducted at room temperature or heated under reflux, with reaction times ranging from a few hours to overnight.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
-
2. Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of thiazole derivatives, often leading to higher yields and shorter reaction times in a more environmentally friendly manner.[1]
-
Experimental Protocol for a Microwave-Assisted Synthesis:
-
Combine the α-haloketone (1 equivalent), thiosemicarbazide (1 equivalent), and a catalytic amount of a suitable acid or base in a microwave-safe vessel.
-
The reaction is subjected to microwave irradiation at a specific temperature and power for a short duration (typically minutes).
-
After cooling, the product is isolated by filtration or extraction and purified as needed.
-
B. Synthesis of Specific Bioactive Thiazole Compounds
1. Synthesis of 2-(4-chlorophenyl)thiazole-4-carbaldehyde:
This compound serves as a key intermediate for various bioactive molecules.
-
Experimental Protocol:
-
A mixture of 4-chlorophenylthiocarboxamide (0.0703 mole) and bromoacetaldehyde dimethyl acetal (0.0714 mole) is stirred in ethanol.[2]
-
Concentrated hydrochloric acid (2 ml) is added, and the mixture is heated at reflux for approximately 18 hours.[2]
-
An additional 1 ml of concentrated hydrochloric acid is added, and reflux is continued for another two days.[2]
-
After cooling, the solvent is evaporated under reduced pressure.[2]
-
The resulting residue is purified by column chromatography on silica gel to yield the final product.[2]
-
2. Synthesis of Thiazole-Based Tubulin Polymerization Inhibitors:
-
Experimental Protocol:
-
Phenacyl bromides are synthesized from the corresponding acetophenone derivatives via α-bromination using N-bromosuccinimide (NBS) and p-toluenesulfonic acid as a catalyst in refluxing acetonitrile.[3]
-
The synthesized phenacyl bromides are then reacted with thiourea in ethanol under reflux to produce 2-amino-4-aryl-thiazoles.[3]
-
These aminothiazoles are subsequently acylated with chloroacetyl chloride in dichloromethane with sodium carbonate as a base to yield N-acylated thiazoles.[3]
-
The final step involves the alkylation of chalcone derivatives with the acylated thiazoles in acetone using anhydrous sodium carbonate and sodium iodide to afford the target tubulin inhibitors.[3]
-
II. Biological Activities of Thiazole-Containing Compounds
Thiazole derivatives exhibit a remarkable spectrum of biological activities, with significant potential in the treatment of cancer and infectious diseases.
A. Anticancer Activity
Numerous thiazole-containing compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [4] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [5] |
| Compound 8 | MCF-7 (Breast) | 3.36 µg/ml | [6] |
| Compound 7a | MCF-7 (Breast) | 4.75 µg/ml | [6] |
| Compound 7b | MCF-7 (Breast) | 6.09 µg/ml | [6] |
| 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [7] |
| Thiazolyl-Thiazole Derivative 14c | HepG2 (Liver) | 0.54 | [8] |
| Thiazolyl-Thiazole Derivative 14e | HepG2 (Liver) | 0.50 | [8] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [9] |
B. Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Compound 1 | Staphylococcus aureus (MRSA) | 1.3 | [10][11] |
| Thiazole Compound 2 | Staphylococcus aureus (MRSA) | 2.8 - 5.6 | [10][11] |
| Thiazole Compound 3 | Staphylococcus aureus (MRSA) | 2.8 - 5.6 | [10][11] |
| Benzo[d]thiazole derivative 13 | Staphylococcus aureus | 50 - 75 | [12] |
| Benzo[d]thiazole derivative 14 | Staphylococcus aureus | 50 - 75 | [12] |
| 2-phenyl-1,3-thiazole derivative 11 | Staphylococcus aureus | 150 - 200 | [12] |
| 2-phenyl-1,3-thiazole derivative 12 | Staphylococcus aureus | 125 - 150 | [12] |
| Thiazole Schiff base 17 | Escherichia coli | - | [13] |
| Thiazole Schiff base 18 | Escherichia coli | - | [13] |
III. Experimental Protocols for Biological Evaluation
A. Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][14]
-
Experimental Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the thiazole compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium.[14]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the growth medium.[14]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the thiazole compound at which there is no visible growth of the microorganism.[14]
-
IV. Signaling Pathways and Experimental Workflows
A. PI3K/Akt/mTOR Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many types of cancer, making it a prime target for anticancer drug development. Several thiazole derivatives have been shown to inhibit this pathway at various points.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 11. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comprehensive Technical Review of 2-Aminothiazole Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse therapeutic applications. Its prevalence in drug candidates necessitates a thorough understanding of its synthetic routes. This technical guide provides an in-depth review of the most significant methods for the synthesis of 2-aminothiazoles, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in the strategic design and execution of synthetic pathways.
The Hantzsch Thiazole Synthesis: The Classic Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. The reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.
Mechanistic Pathway of Hantzsch Thiazole Synthesis
The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole.
Caption: Mechanistic pathway of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate Solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry to yield the product.
The Cook-Heilbron Synthesis: An Alternative Route to Aminothiazoles
The Cook-Heilbron synthesis provides a pathway to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates. This method is particularly useful for accessing a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.
Mechanistic Pathway of Cook-Heilbron Synthesis
The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide, followed by an intramolecular cyclization and tautomerization to form the aromatic 5-aminothiazole ring.
Caption: Mechanistic pathway of the Cook-Heilbron synthesis.
Experimental Protocol: General Procedure for 5-Aminothiazole Synthesis
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide or a dithioacid derivative
-
Solvent (e.g., ethanol or aqueous medium)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent at room temperature.
-
Slowly add the carbon disulfide or dithioacid derivative to the solution with stirring.
-
The reaction is typically allowed to proceed at room temperature under mild conditions.
-
The product often precipitates from the reaction mixture and can be isolated by filtration.
-
Further purification can be achieved by recrystallization.
Modern Synthetic Approaches: One-Pot and Microwave-Assisted Methods
To improve efficiency, reduce reaction times, and simplify workup procedures, modern variations of the classical syntheses have been developed. These include one-pot reactions and the use of microwave irradiation.
One-Pot Synthesis of 2-Aminothiazoles
One-pot procedures combine multiple reaction steps without the isolation of intermediates, leading to a more streamlined and atom-economical process. A common one-pot approach involves the in situ generation of the α-haloketone from a ketone, followed by the Hantzsch condensation.
Experimental Workflow for One-Pot Synthesis
Caption: General experimental workflow for a one-pot 2-aminothiazole synthesis.
Experimental Protocol: One-Pot Synthesis from Ketones
Materials:
-
Aryl methyl ketone (e.g., acetophenone)
-
Thiourea
-
Copper(II) bromide (as both catalyst and bromine source)
-
Potassium carbonate
-
Ethyl acetate
Procedure:
-
To a solution of the aryl methyl ketone (1 mmol) and thiourea (1.2 mmol) in ethyl acetate (10 mL), add copper(II) bromide (2.2 mmol) and potassium carbonate (2 mmol).
-
The reaction mixture is refluxed for a specified time (typically 2-6 hours), with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. The Hantzsch synthesis is particularly amenable to microwave-assisted conditions.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Substituted acetophenone
-
Thiourea
-
Iodine (catalyst)
Procedure:
-
In a microwave-safe vessel, mix the substituted acetophenone (0.01 mol), thiourea (0.02 mol), and a catalytic amount of iodine (0.01 mol).
-
The mixture is subjected to microwave irradiation at a specified power (e.g., 170 W) for a short duration (typically 5-15 minutes).
-
Reaction completion is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated product is filtered, dried, and recrystallized from a suitable solvent like ethanol.
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends on factors such as the desired substitution pattern, available starting materials, and the need for efficiency and scalability. The following tables provide a summary of quantitative data for different synthetic approaches to facilitate comparison.
Table 1: Comparison of Conventional Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Reaction Time | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thiourea | Base (optional) | 0.5 - 10 hours | 70 - 95% |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ | Mild/Aqueous conditions | 1 - 24 hours | 60 - 85% |
Table 2: Comparison of Modern Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield (%) |
| One-Pot Synthesis | Ketone, Thiourea | Halogenating agent (e.g., NBS, CuBr₂) | 2 - 12 hours | 68 - 90% |
| Microwave-Assisted | Ketone, Thiourea | Catalyst (e.g., Iodine), Microwave (100-300W) | 5 - 30 minutes | 80 - 95% |
Conclusion
The synthesis of 2-aminothiazoles is a well-established field with a rich history, yet it continues to evolve with the development of more efficient and sustainable methodologies. While the Hantzsch synthesis remains a robust and versatile method, modern approaches such as one-pot and microwave-assisted syntheses offer significant advantages in terms of reaction time and operational simplicity. The Cook-Heilbron synthesis, though less commonly employed in recent literature, provides a valuable alternative for accessing 5-aminothiazole derivatives. This guide provides the necessary technical details and comparative data to enable researchers and drug development professionals to make informed decisions in the synthesis of this vital heterocyclic scaffold.
Methodological & Application
Application Notes and Protocols for (4-Phenylthiazol-2-yl)methanamine Derivatives in Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, compounds featuring the (4-phenylthiazol-2-yl)methanamine core have emerged as a promising class of agents in the field of anticancer drug discovery. These compounds have been shown to interact with various biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of key signaling pathways. This document provides a comprehensive overview of the application of this compound derivatives in cancer research, including their synthesis, in vitro efficacy, and proposed mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to facilitate further research and development in this area.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives [1]
| Compound | K562 (IC50, µM) | Bel7402 (IC50, µM) | A549 (IC50, µM) | Jurkat (IC50, µM) |
| 8f | Sub-micromolar | Sub-micromolar | Sub-micromolar | 0.035 |
Table 2: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Cells [2][3]
| Compound | IC50 (µM) |
| 21 | 5.42 |
| 22 | 2.47 |
| Cisplatin | > 100 |
Table 3: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives [4]
| Compound | A549 (IC50, µM) | HeLa (IC50, µM) | HT29 (IC50, µM) | Karpas299 (IC50, µM) |
| 5b | >50 | 20.34 | 2.01 | 10.45 |
Table 4: Anticancer Activity of Ureido-Substituted 4-Phenylthiazole Derivatives against HepG2 Cells [5]
| Compound | IC50 (µM) |
| 27 | 0.62 ± 0.34 |
| Sorafenib | 1.62 ± 0.27 |
Table 5: Anticancer Activity of 4-Phenyl-2-Phenoxyacetamide Thiazole Analogues [6]
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | EAC (IC50, µM) | DLA (IC50, µM) |
| 8f | ~13 (average) | ~13 (average) | ~13 (average) | ~13 (average) |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic scheme for the preparation of 2-amino-4-phenylthiazole derivatives involves the Hantzsch thiazole synthesis.
Protocol for the Synthesis of 2-Amino-4-phenylthiazole: [7][8]
-
Reaction Setup: To a solution of ω-bromoacetophenone (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol).
-
Reflux: Heat the reaction mixture under reflux for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure 2-amino-4-phenylthiazole.
Further modifications, such as N-acylation or reaction with various aldehydes, can be performed on the 2-amino group to generate a library of derivatives.[9][10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry
Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Propidium Iodide (PI) staining of DNA followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for various this compound derivatives.
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 6. The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Thiazole Derivatives in Antimicrobial Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a foundational scaffold in numerous pharmacologically active compounds.[1] The versatility of the thiazole ring allows for extensive chemical modification, leading to a wide array of derivatives with significant biological activities. In the face of rising antimicrobial resistance (AMR), thiazole derivatives have emerged as a promising class of compounds, exhibiting potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][3] Many of these compounds exert their antimicrobial effect by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.[4][5][6][7] This document provides an overview of their application, quantitative activity data, and detailed protocols for their synthesis and evaluation.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various thiazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8] The data below, summarized from multiple studies, showcases the potent activity of selected thiazole derivatives against various microbial strains.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound Class/Reference | Staphylococcus aureus (Gram+) | Listeria monocytogenes (Gram+) | Escherichia coli (Gram-) | Pseudomonas aeruginosa (Gram-) | Reference |
|---|---|---|---|---|---|
| Thiazolyl-Triazole Schiff Bases (B5, B6, B11-15) | Modest Inhibition | < Ciprofloxacin Std. | - | Strong Inhibition | [5] |
| Benzo[d]thiazole Derivatives (13, 14) | 50 - 75 | - | 50 - 75 | - | [2] |
| 2-phenylacetamido-thiazole (Compound 16) | 1.56 - 6.25 | - | 1.56 - 6.25 | 1.56 - 6.25 | [9] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole (Compound 29) | 4 - 8 (incl. MRSA) | - | - | - | [6] |
| Pyridinyl Thiazole Ligand (Compound 55) | 50 | - | 200 | 200 |[1] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound Class/Reference | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference |
|---|---|---|---|---|
| Hydrazine-Thiazole Derivatives | 0.45 - 31.2 µM | - | - | [1] |
| 2-Hydrazinyl-thiazole Derivatives (7a, 7b, 7c) | 3.9 | - | - | [10] |
| Heteroaryl(aryl) Thiazole (Compound 9) | 0.06 - 0.23 mg/mL | 0.06 - 0.23 mg/mL | 0.06 - 0.23 mg/mL | [11][12] |
| Pyridinyl Thiazole Derivative (13a) | 7.8 | 5.8 | - | [13] |
| Cyclopropylmethylidene-hydrazinyl-thiazole | 0.015 - 7.81 | - | - |[14] |
Visualized Mechanisms and Workflows
Mechanism of Action: DNA Gyrase Inhibition
A primary mechanism of action for many antibacterial thiazole derivatives is the inhibition of DNA gyrase (a type II topoisomerase).[4][5][15] This enzyme is essential for bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[1] Thiazole derivatives can bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from performing its function and leading to bacterial cell death.[15]
Experimental Workflow: Antimicrobial Screening
The process of identifying novel antimicrobial thiazole derivatives follows a structured drug discovery workflow, from initial synthesis to lead compound identification.
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic and versatile method for preparing the thiazole core.[1] This protocol describes a general procedure.
Materials:
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
A thiourea or thioamide derivative
-
Ethanol (absolute)
-
Triethylamine (optional, as a base)
-
Reflux apparatus, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the thiourea/thioamide derivative (1 mmol) in absolute ethanol (20-30 mL).
-
Addition of Ketone: To this solution, add an equimolar amount of the α-haloketone (1 mmol). If the starting material is a salt, a few drops of a base like triethylamine may be added to facilitate the reaction.[13]
-
Reflux: Heat the reaction mixture to reflux. The reaction time can vary from 3 to 6 hours.[13] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials.[13]
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final thiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent against aerobic bacteria.[8][16]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Synthesized thiazole derivatives (test compounds)
-
Standard antibiotic (positive control, e.g., Ciprofloxacin)
-
Bacterial strain(s) of interest
-
Cation-Adjusted Mueller-Hinton Broth (MHB) or other appropriate broth
-
DMSO (for dissolving compounds)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (plate reader)
-
Sterile saline solution (0.85% NaCl)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 1 mg/mL) in DMSO. Further dilutions will be made in the broth.[10]
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h culture), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
-
Plate Setup (Serial Dilution):
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a range of concentrations.
-
Column 11 will serve as the growth control (broth and inoculum, no compound).[8]
-
Column 12 will serve as the sterility control (broth only).[8]
-
-
Inoculation: Inoculate all wells (except the sterility control in column 12) with 100 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under aerobic conditions.[17]
-
Reading Results:
-
The MIC is determined as the lowest concentration of the thiazole derivative that completely inhibits visible growth of the bacteria.[8]
-
Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Results can be read visually or with a microplate reader by measuring absorbance at 600 nm.
-
References
- 1. jchemrev.com [jchemrev.com]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. sysbiol.brc.hu [sysbiol.brc.hu]
- 7. Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of (4-Phenylthiazol-2-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (4-phenylthiazol-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[1][2][3] High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of such compounds to identify initial "hit" molecules with desired biological effects.[4] This document provides detailed application notes and protocols for a series of HTS assays designed to assess the bioactivity of this compound derivatives. The protocols are designed for adaptability across various research contexts, from initial cytotoxicity profiling to specific target-based screening.
Primary Cytotoxicity Screening: Cell Viability Assay
A primary HTS campaign often begins with an assessment of general cytotoxicity to identify compounds that affect cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6]
Experimental Protocol: MTT-Based Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound derivatives on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).[7][8][9]
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette and/or automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[5]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM).
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Representative Cytotoxicity Data for this compound Derivatives
| Compound ID | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| PTM-001 | 10 | 85.2 ± 4.1 | > 100 |
| PTM-002 | 10 | 45.7 ± 3.5 | 8.5 |
| PTM-003 | 10 | 92.1 ± 5.6 | > 100 |
| PTM-004 | 10 | 15.3 ± 2.8 | 1.2 |
| Doxorubicin | 1 | 50.1 ± 3.9 | 1.0 |
IC₅₀ values are calculated from a full dose-response curve.
Workflow Diagram
Caption: Workflow for the MTT-based cell viability assay.
Target-Based Screening: Fluorescence Polarization Assay for Protein-Protein Interaction (PPI) Inhibition
Many phenylthiazole derivatives are being investigated as modulators of protein-protein interactions (PPIs), which are crucial in many disease pathways.[10][11][12] Fluorescence Polarization (FP) is a powerful HTS technique for monitoring these interactions.[10][13] This protocol describes a competitive binding FP assay to identify compounds that disrupt a target PPI.
Signaling Pathway Context
Caption: Inhibition of a protein-protein interaction signaling pathway.
Experimental Protocol: Fluorescence Polarization Assay
Objective: To identify this compound derivatives that inhibit the interaction between a target protein (Protein A) and a fluorescently labeled peptide or small protein (Probe B).
Materials:
-
Purified target protein (Protein A)
-
Fluorescently labeled binding partner (Probe B, e.g., FITC-labeled peptide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
This compound derivative library (in DMSO)
-
384-well, low-volume, black plates
-
Microplate reader with FP capabilities
Procedure:
-
Reagent Preparation:
-
Determine the optimal concentrations of Protein A and Probe B by performing saturation binding experiments to achieve a suitable assay window (difference in mP between bound and free probe).
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 200 nL) of the library compounds into the 384-well plates using an acoustic dispenser or other automated liquid handler.
-
Prepare controls:
-
Negative Control (0% Inhibition): Wells with Protein A, Probe B, and DMSO.
-
Positive Control (100% Inhibition): Wells with Probe B and DMSO (no Protein A).
-
-
-
Reagent Addition:
-
Add Protein A (e.g., in 10 µL of assay buffer) to all wells except the positive controls.
-
Add an equal volume of assay buffer to the positive control wells.
-
Add the fluorescently labeled Probe B (e.g., in 10 µL of assay buffer) to all wells. The final volume should be around 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in mP units) on a compatible plate reader.
-
Data Presentation
Table 2: Representative FP-Based PPI Inhibition Data
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | IC₅₀ (µM) |
| Negative Control | - | 250 ± 10 | 0 | - |
| Positive Control | - | 50 ± 5 | 100 | - |
| PTM-005 | 10 | 155 | 47.5 | 11.2 |
| PTM-006 | 10 | 245 | 2.5 | > 100 |
| PTM-007 | 10 | 65 | 92.5 | 0.8 |
% Inhibition is calculated as: 100 * (1 - [(Sample_mP - Positive_Control_mP) / (Negative_Control_mP - Positive_Control_mP)])
Biochemical Screening: Enzyme Inhibition Assay
Phenylthiazole derivatives have been identified as inhibitors of various enzymes, such as soluble epoxide hydrolase and fatty acid amide hydrolase.[14] This protocol outlines a generic fluorescence-based HTS assay to screen for enzyme inhibitors.
Experimental Protocol: Generic Enzyme Inhibition Assay
Objective: To identify compounds that inhibit the activity of a target enzyme, which converts a non-fluorescent substrate into a fluorescent product.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate
-
Assay buffer
-
This compound derivative library (in DMSO)
-
Known inhibitor (positive control)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Dispense library compounds into the 384-well plates.
-
-
Enzyme Addition:
-
Add the target enzyme, diluted in assay buffer, to all wells containing library compounds and to the negative control wells (enzyme + DMSO).
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the compounds for 15-30 minutes at room temperature to allow for binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Kinetic Reading:
-
Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence signal over time) for each well.
-
Determine the percent inhibition for each compound relative to the uninhibited control.
-
Data Presentation
Table 3: Representative Enzyme Inhibition Data
| Compound ID | Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition | IC₅₀ (µM) |
| No Enzyme Control | - | 5 | - | - |
| Vehicle Control | - | 500 | 0 | - |
| PTM-008 | 10 | 450 | 10 | > 100 |
| PTM-009 | 10 | 125 | 75 | 3.1 |
| Known Inhibitor | 1 | 50 | 90 | 0.5 |
Logical Workflow Diagram
Caption: A logical workflow for a typical HTS campaign.
Conclusion
The provided protocols offer a robust framework for conducting high-throughput screening of this compound derivatives. By starting with a broad cytotoxicity screen and progressing to more specific target-based assays, researchers can efficiently identify and prioritize compounds for further development. The adaptability of these protocols allows for their application to a wide range of biological targets and disease models, facilitating the discovery of novel therapeutic agents from this promising chemical class.
References
- 1. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Targeting protein-protein interaction by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Evaluation of (4-Phenylthiazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of (4-phenylthiazol-2-yl)methanamine, a heterocyclic compound with a scaffold known for diverse pharmacological activities. The protocols outlined below are intended to serve as a foundational methodology for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction
The 4-phenylthiazole moiety is a prominent structural motif in medicinal chemistry, found in a variety of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, anthelmintic, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The synthesis of novel derivatives, such as this compound, is a crucial step in the discovery of new therapeutic agents. This document details a feasible synthetic route to this target compound and suggests a panel of biological assays for its preliminary evaluation.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis to construct the core 4-phenylthiazole ring system.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4-phenylthiazole
This initial step involves the condensation of acetophenone with thiourea in the presence of iodine, a classic Hantzsch thiazole synthesis.[1]
-
Reagents:
-
Acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (1.0 eq)
-
Methanol
-
Diethyl ether
-
Ammonium hydroxide solution
-
-
Procedure:
-
In a round-bottom flask, combine acetophenone, thiourea, and iodine.
-
Reflux the mixture for 12 hours.
-
After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.
-
Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.
-
Collect the crude product by filtration and recrystallize from methanol to yield 2-amino-4-phenylthiazole.[1]
-
Step 2: Synthesis of 2-Cyano-4-phenylthiazole
This step involves a Sandmeyer-type reaction to convert the 2-amino group to a cyano group.
-
Reagents:
-
2-Amino-4-phenylthiazole (1.0 eq)
-
Hydrochloric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Potassium cyanide
-
-
Procedure:
-
Dissolve 2-amino-4-phenylthiazole in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain 2-cyano-4-phenylthiazole.
-
Step 3: Reduction to this compound
The final step is the reduction of the nitrile to the primary amine.
-
Reagents:
-
2-Cyano-4-phenylthiazole (1.0 eq)
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide solution
-
-
Procedure:
-
In a dry, inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Add a solution of 2-cyano-4-phenylthiazole in the same solvent dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution.
-
Filter the resulting solid and wash with the solvent.
-
Dry the filtrate and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by chromatography or salt formation.
-
Synthesis Workflow
Caption: Synthetic route for this compound.
Biological Evaluation
Based on the reported activities of 4-phenylthiazole derivatives, a preliminary biological evaluation of this compound should focus on its potential antimicrobial, antifungal, and anticancer activities.
Suggested Biological Assays:
| Activity | Assay Type | Description | Key Parameters |
| Antibacterial | Broth Microdilution | To determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[6] | MIC (µg/mL) |
| Antifungal | Broth Microdilution | To determine the MIC against pathogenic fungal strains like Candida albicans.[4][7] | MIC (µg/mL) |
| Anthelmintic | In vitro assay | Evaluation of activity against parasitic worms.[1] | Time to paralysis/death |
| Anticancer | MTT Assay | To assess the cytotoxic effect on various cancer cell lines (e.g., HeLa, A549, MCF-7).[5][8] | IC50 (µM) |
| Anti-inflammatory | p38 MAP Kinase Assay | To evaluate the inhibitory activity against p38 MAP kinase, a key enzyme in the inflammatory response.[3] | IC50 (µM) |
| CYP51 Inhibition | Enzyme Inhibition Assay | To assess the inhibition of lanosterol 14α-demethylase (CYP51), a target for antifungal agents.[9] | IC50 (µM) |
Potential Signaling Pathway Involvement
Given the reported anti-inflammatory and anticancer activities of similar compounds, investigating the impact of this compound on key cellular signaling pathways is a logical next step. For instance, the p38 MAP kinase pathway is a critical regulator of inflammatory cytokine production.[3]
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Conclusion
The synthetic protocol and suggested biological assays provided in these application notes offer a solid foundation for the investigation of this compound as a potential therapeutic agent. The diverse biological activities associated with the 4-phenylthiazole scaffold make this compound a promising candidate for further research and development in various disease areas. The provided diagrams for the synthetic workflow and a potential signaling pathway offer a clear visual representation of the experimental and conceptual framework.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scirp.org [scirp.org]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (4-Phenylthiazol-2-yl) Derivatives in Research
Disclaimer: Information regarding the specific use of "(4-Phenylthiazol-2-yl)methanamine" as a molecular probe is limited. The following application notes and protocols are based on research into the broader class of (4-phenylthiazol-2-yl) derivatives, which have shown significant potential in anticancer and antifungal drug development.
Introduction
Thiazole-based compounds are a prominent class of heterocyclic molecules widely recognized in medicinal chemistry for their diverse pharmacological activities.[1] The 4-phenylthiazole scaffold, in particular, is a key structural motif in numerous synthetic and natural compounds that exhibit a range of biological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2] Derivatives of 4-phenylthiazole have been identified as promising candidates for the development of novel therapeutic agents, with some demonstrating potent activity against various cancer cell lines and pathogenic fungi.[1][3][4]
These notes provide an overview of the applications of (4-phenylthiazol-2-yl) derivatives as molecular probes in the context of drug discovery and biological research, with a focus on their use in studying cancer and fungal pathogenesis. Detailed protocols for common experimental procedures involving these compounds are also presented.
Data Presentation: Biological Activity of (4-Phenylthiazol-2-yl) Derivatives
The following tables summarize the quantitative data on the biological activity of various (4-phenylthiazol-2-yl) derivatives from published studies.
Table 1: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| 21 | A549 (Lung Carcinoma) | 5.42 |
| 22 | A549 (Lung Carcinoma) | 2.47 |
| 25 | A549 (Lung Carcinoma) | 8.05 |
| 26 | A549 (Lung Carcinoma) | 25.4 |
| Cisplatin (Control) | A549 (Lung Carcinoma) | 11.71 |
Table 2: Anticancer Activity of N-(4-phenylthiazol-2-yl)cinnamamide Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| 8f | K562 (Leukemia) | Sub-micromolar |
| 8f | Bel7402 (Hepatocellular Carcinoma) | Sub-micromolar |
| 8f | A549 (Lung Carcinoma) | Sub-micromolar |
| 8f | Jurkat (T-cell Leukemia) | 0.035 |
Table 3: Antifungal Activity of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives [3]
| Compound | Fungal Strain | MIC50 (µg/mL) |
| 2e | Candida parapsilosis | 1.23 |
| Ketoconazole (Control) | Candida parapsilosis | Similar to 2e |
Experimental Protocols
Detailed methodologies for key experiments involving (4-phenylthiazol-2-yl) derivatives are provided below.
Protocol 1: General Synthesis of 4-Phenylthiazol-2-amine Derivatives
This protocol describes a common method for synthesizing the 4-phenylthiazole core structure.
Materials:
-
2-Bromo-1-phenylethanone
-
Thiourea
-
Indium (III) bromide (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-phenylethanone and thiourea in ethanol.
-
Add a catalytic amount of Indium (III) bromide to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 1 hour), remove the solvent under reduced pressure.
-
The resulting solid product, 4-phenylthiazol-2-amine, can be purified by recrystallization from a suitable solvent.[5]
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of (4-phenylthiazol-2-yl) derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well microtiter plates
-
(4-Phenylthiazol-2-yl) derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the (4-phenylthiazol-2-yl) derivative in a complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Dilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of (4-phenylthiazol-2-yl) derivatives against fungal strains.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Fungal growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
(4-Phenylthiazol-2-yl) derivative stock solution (in DMSO)
-
Positive control antifungal drug (e.g., ketoconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the growth medium.
-
Prepare serial dilutions of the (4-phenylthiazol-2-yl) derivative in the growth medium in a 96-well plate.
-
Add the fungal inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection for turbidity or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.[3]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing potential inhibition of EGFR and SIRT2 by a (4-Phenylthiazol-2-yl) derivative.
Experimental Workflow Diagrams
Synthesis Workflow
Caption: General workflow for the synthesis of 4-phenylthiazol-2-amine derivatives.
In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for assessing the in vitro cytotoxicity of (4-Phenylthiazol-2-yl) derivatives using an MTT assay.
Molecular Docking Workflow
Caption: A typical workflow for in silico molecular docking studies of (4-Phenylthiazol-2-yl) derivatives.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Evaluating the Cytotoxicity of (4-Phenylthiazol-2-yl)methanamine
Introduction
(4-Phenylthiazol-2-yl)methanamine is a small molecule belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Several studies have reported the cytotoxic effects of various thiazole-containing compounds against different cancer cell lines, often through the induction of apoptosis.[2][6][7][8] Therefore, a thorough evaluation of the cytotoxic potential of novel thiazole derivatives like this compound is a critical step in the drug development process.[9][10][11]
These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of this compound using a panel of established cell-based assays. The proposed workflow is designed to provide a multi-parametric evaluation of the compound's effects on cell viability, membrane integrity, and induction of apoptosis.
Key Cellular States Evaluated
To obtain a comprehensive understanding of the cytotoxic effects of this compound, it is recommended to assess three key cellular parameters:
-
Cell Viability and Metabolic Activity: This is a primary indicator of cell health and is often the first parameter measured in cytotoxicity screening. A decrease in metabolic activity can indicate a reduction in cell proliferation or the induction of cell death. The MTT assay is a widely used colorimetric method for this purpose.[12][13][14][15]
-
Cell Membrane Integrity: Damage to the plasma membrane is a hallmark of necrotic cell death. The release of intracellular enzymes, such as lactate dehydrogenase (LDH), into the culture medium is a reliable marker of compromised membrane integrity.[16][17][18][19]
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is a common mode of action for anticancer drugs.[9] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[20][21][22][23]
Experimental Workflow
The following diagram illustrates the recommended experimental workflow for evaluating the cytotoxicity of this compound.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 5. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 8. brieflands.com [brieflands.com]
- 9. njbio.com [njbio.com]
- 10. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. stemcell.com [stemcell.com]
Application Notes & Protocols for Testing (4-Phenylthiazol-2-yl)methanamine Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(4-Phenylthiazol-2-yl)methanamine and its derivatives belong to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Thiazole-containing compounds have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[1][2][3][4] While specific in vivo efficacy data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for modulating pathways involved in inflammation and neurodegeneration.
These application notes provide detailed protocols for evaluating the therapeutic efficacy of this compound in two well-established preclinical animal models: a neurodegenerative disease model (MPTP-induced Parkinson's disease in mice) and an inflammatory disease model (collagen-induced arthritis in rats).
Neuroprotective Efficacy in a Parkinson's Disease Model
This section outlines the use of the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model to assess the neuroprotective effects of this compound. The MPTP model is widely used to study Parkinson's disease (PD) as it recapitulates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[5][6][7][8]
Hypothesized Signaling Pathway:
A potential mechanism for the neuroprotective effects of this compound could involve the modulation of neuroinflammatory and apoptotic pathways. The diagram below illustrates a hypothetical signaling cascade where the compound could exert its effects.
References
- 1. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for (4-Phenylthiazol-2-yl)methanamine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is frequently implicated in the pathophysiology of numerous diseases, most notably cancer. This has established protein kinases as a major class of therapeutic targets for drug discovery and development. The thiazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have been explored as inhibitors of various protein kinases.[1][2] This document provides a detailed protocol for evaluating the inhibitory potential of (4-Phenylthiazol-2-yl)methanamine, a thiazole-containing compound, in in vitro kinase inhibition assays.
Data Presentation
A thorough literature search did not yield specific quantitative data (e.g., IC50 values) for the direct inhibition of kinases by this compound. However, numerous derivatives of this compound have been synthesized and evaluated as inhibitors of various kinases. For instance, derivatives of 4-phenylthiazole have been investigated as inhibitors of ROCK II, autotaxin, and PI4KIIIβ. Researchers can use the following table as a template to record their experimental findings when testing this compound or its analogs against a panel of kinases.
| Kinase Target | Test Compound | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| e.g., Kinase A | This compound | Luminescence | |||
| e.g., Kinase B | This compound | TR-FRET | |||
| e.g., Kinase C | This compound | Radiometric |
Experimental Protocols
The following is a detailed protocol for a luminescence-based in vitro kinase inhibition assay, a common method for determining the potency of small molecule inhibitors.
Principle of the Luminescence-Based Kinase Assay
This assay quantifies the amount of adenosine diphosphate (ADP) produced during a kinase-catalyzed phosphorylation reaction. The amount of ADP is directly proportional to the kinase activity. The detection is based on the conversion of ADP to ATP by ADP-Glo™ Reagent, followed by the measurement of the newly synthesized ATP using a luciferase/luciferin reaction that generates a luminescent signal. A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.
Materials
-
Kinase of interest (e.g., a specific receptor tyrosine kinase or serine/threonine kinase)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or a similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Dimethyl sulfoxide (DMSO)
Method
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be empirically determined.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Visualizations
Signaling Pathway
Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with (4-Phenylthiazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Several studies have demonstrated that various thiazole derivatives can induce apoptosis and cause cell cycle arrest in a range of cancer cell lines.[1][2][3][4][5][6][7][8][9][10] This document provides detailed application notes and protocols for the analysis of cells treated with a representative thiazole compound, (4-Phenylthiazol-2-yl)methanamine (referred to herein as Compound T), using flow cytometry. The following protocols for apoptosis and cell cycle analysis are based on established methods for evaluating the cellular effects of novel chemical entities.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments on Jurkat cells (a human T-lymphocyte cell line) treated with Compound T for 48 hours.
Table 1: Apoptosis Analysis of Jurkat Cells Treated with Compound T
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Compound T | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.1 ± 1.5 | 0.5 ± 0.3 |
| Compound T | 25 | 42.1 ± 4.1 | 35.2 ± 3.8 | 22.2 ± 2.9 | 0.5 ± 0.4 |
| Compound T | 50 | 15.8 ± 2.9 | 48.7 ± 5.2 | 35.0 ± 4.5 | 0.5 ± 0.3 |
Table 2: Cell Cycle Analysis of Jurkat Cells Treated with Compound T
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.4 ± 3.2 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| Compound T | 5 | 58.2 ± 2.9 | 25.3 ± 2.1 | 16.5 ± 1.9 |
| Compound T | 10 | 65.7 ± 3.8 | 15.8 ± 1.9 | 18.5 ± 2.2 |
| Compound T | 25 | 20.1 ± 2.5 | 10.5 ± 1.5 | 69.4 ± 4.1 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with Compound T by identifying the externalization of phosphatidylserine (PS) using Annexin V-FITC and plasma membrane integrity using PI.[11]
Materials:
-
Jurkat cells
-
This compound (Compound T)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in appropriate media and conditions.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of Compound T (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by transferring the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
-
Incubation:
-
Gently vortex the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with Compound T by staining the cellular DNA with PI.[11]
Materials:
-
Jurkat cells
-
This compound (Compound T)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat Jurkat cells with Compound T as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS to remove the ethanol.
-
-
RNase Treatment:
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
-
PI Staining:
-
Add 500 µL of PI solution (50 µg/mL) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry.
-
Use a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells [mdpi.com]
- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of (4-Phenylthiazol-2-yl)methanamine to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecule pharmacophores to peptides is a powerful strategy in drug discovery, enabling the development of targeted therapeutics with enhanced efficacy and specificity. The thiazole moiety, in particular, is a privileged structure found in numerous biologically active compounds. This document provides a detailed protocol for the conjugation of (4-Phenylthiazol-2-yl)methanamine to the C-terminus or a side-chain carboxylic acid of a peptide via amide bond formation. The described methodology is applicable for both solution-phase and solid-phase peptide synthesis approaches.
Thiazole-containing peptides are of significant interest due to their potential for increased metabolic stability and improved pharmacokinetic properties.[1] The incorporation of a phenylthiazole group can introduce favorable hydrophobic interactions and modulate the biological activity of the parent peptide.
Core Principles
The fundamental reaction involves the activation of a carboxylic acid group on the peptide, followed by nucleophilic attack from the primary amine of this compound to form a stable amide bond. This process is facilitated by standard peptide coupling reagents.
Experimental Protocols
Protocol 1: Solution-Phase Conjugation
This protocol is suitable for purified peptides with a free carboxylic acid.
Materials:
-
Peptide with a free carboxylic acid (C-terminal or side-chain)
-
This compound hydrochloride
-
Coupling reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Quenching solution: 0.1% TFA in water
-
Purification: Reverse-phase HPLC system
-
Characterization: LC-MS (Liquid Chromatography-Mass Spectrometry) and/or MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry)
Procedure:
-
Peptide Dissolution: Dissolve the peptide (1 equivalent) in a minimal amount of anhydrous DMF.
-
Reagent Preparation: In a separate vial, dissolve this compound hydrochloride (1.2 equivalents), HCTU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Activation: Add DIEA (2.5 equivalents) to the reagent mixture and vortex briefly. The presence of a base is crucial to deprotonate the amine hydrochloride and neutralize the acidic byproducts of the coupling reaction.[2]
-
Coupling Reaction: Add the activated reagent mixture to the dissolved peptide solution. Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours. Reaction progress can be monitored by LC-MS.
-
Quenching: Quench the reaction by adding 0.1% TFA in water.
-
Purification: Purify the crude peptide conjugate by reverse-phase HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Characterization: Confirm the identity of the purified product by LC-MS or MALDI-TOF MS to verify the expected mass of the conjugated peptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 2: Solid-Phase Conjugation
This protocol is applicable for peptides synthesized on a solid support (resin) where the C-terminal carboxylic acid is available for modification.
Materials:
-
Peptide-bound resin with a free C-terminal carboxylic acid
-
This compound hydrochloride
-
Coupling reagents: DCC (N,N'-Dicyclohexylcarbodiimide)
-
Base: Triethylamine (Et3N)
-
Solvent: Anhydrous DMF
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
-
Precipitation/Washing solvent: Cold diethyl ether
-
Purification and Characterization equipment as in Protocol 1.
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in anhydrous DMF for 30 minutes.
-
Reagent Preparation: In a separate vial, dissolve this compound hydrochloride (3 equivalents) and DCC (3 equivalents) in anhydrous DMF. Add Et3N (3 equivalents) to neutralize the hydrochloride and facilitate the reaction.[3]
-
Coupling Reaction: Add the reagent solution to the swollen resin. Agitate the reaction vessel at room temperature for 4-6 hours.
-
Washing: After the coupling reaction, drain the solvent and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide conjugate by adding the cleavage mixture to cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the precipitate and wash with cold diethyl ether (3x).
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Characterization: Purify the crude product by reverse-phase HPLC and confirm its identity by mass spectrometry as described in Protocol 1.
Data Presentation
| Parameter | Solution-Phase Conjugation | Solid-Phase Conjugation |
| Peptide State | Purified, in solution | Resin-bound |
| Equivalents of Amine | 1.2 | 3.0 |
| Coupling Reagents | HCTU/HOBt | DCC |
| Base | DIEA | Et3N |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield (crude) | >80% | >70% |
| Purity (post-HPLC) | >95% | >95% |
Visualizations
Experimental Workflow for Solution-Phase Conjugation
Caption: Workflow for solution-phase peptide conjugation.
Logical Relationship of Components in Amide Bond Formation
Caption: Key components in amide bond formation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Phenylthiazol-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of (4-Phenylthiazol-2-yl)methanamine. The primary synthetic route covered involves the preparation of a 4-phenylthiazole-2-carboxamide intermediate, followed by its reduction.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective two-step method involves:
-
Hantzsch Thiazole Synthesis: Reaction of a suitable thioamide with an α-haloketone to form the 4-phenylthiazole-2-carboxamide intermediate.
-
Amide Reduction: Reduction of the carboxamide intermediate to the target aminomethylthiazole using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Q2: I am getting a low yield in the first step (Hantzsch synthesis). What are the possible causes?
Low yields in the Hantzsch thiazole synthesis can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Ensure your reagents are pure and the reaction is run under anhydrous conditions if necessary. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is highly recommended.
Q3: The reduction of my 4-phenylthiazole-2-carboxamide is not going to completion. How can I improve this?
Incomplete reduction is a common issue. Consider the following:
-
Reagent Activity: LiAlH₄ is highly reactive and moisture-sensitive. Use freshly opened or properly stored reagent.
-
Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. Typically, 2-4 equivalents are used for amide reductions.
-
Reaction Temperature and Time: While the reaction is often performed at 0 °C to room temperature, gentle refluxing in a suitable solvent like THF may be required to drive the reaction to completion. Extend the reaction time and monitor by TLC.
Q4: I am observing significant side products in my reduction step. What are they and how can I minimize them?
A common side product is the corresponding aldehyde, resulting from partial reduction of the amide. This can occur if the reaction is not allowed to proceed to completion or if a less reactive reducing agent is used. Over-reduction is generally not an issue with LiAlH₄ for this transformation. The presence of water can also lead to undesired side reactions and the formation of alcohol byproducts.[1] To minimize side products, ensure anhydrous reaction conditions and a sufficient excess of LiAlH₄.
Q5: The workup procedure for the LiAlH₄ reduction is difficult and results in a low isolated yield. Are there any tips?
The aqueous workup of LiAlH₄ reactions can be challenging due to the formation of gelatinous aluminum salts. A common and effective procedure is the Fieser workup method. This involves the sequential and careful addition of:
-
X mL of water
-
X mL of 15% aqueous NaOH
-
3X mL of water (where X is the mass of LiAlH₄ in grams used). This procedure is designed to produce granular aluminum salts that are easier to filter off. An acidic workup can also be used, which converts the amine product into its ammonium salt, followed by neutralization to obtain the free amine.[1]
Troubleshooting Guides
Guide 1: Low Yield in 4-Phenylthiazole-2-carboxamide Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low product yield with significant starting material remaining | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient stirring. Check the purity of starting materials. |
| Presence of multiple unidentified spots on TLC | Side reactions are occurring. | Optimize reaction temperature; higher temperatures can sometimes lead to decomposition or side product formation. Ensure the correct stoichiometry of reactants. |
| Difficulty in purifying the product | Impurities from starting materials or side reactions. | Recrystallization from a suitable solvent system (e.g., ethanol, methanol) is often effective. Column chromatography may be necessary for highly impure samples. |
Guide 2: Issues with the Reduction of 4-Phenylthiazole-2-carboxamide
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction (amide still present) | Insufficient or deactivated LiAlH₄. | Use a larger excess of LiAlH₄ (3-4 equivalents). Ensure the LiAlH₄ is fresh and handled under anhydrous conditions. |
| Reaction conditions not optimal. | Increase the reaction time. Consider gentle heating (reflux in THF) to drive the reaction to completion. | |
| Formation of aldehyde byproduct | Partial reduction. | This is often linked to insufficient reducing agent or reaction time. Follow the suggestions for incomplete reduction. |
| Low isolated yield after workup | Product loss during workup and extraction. | Use the Fieser workup method for easier filtration of aluminum salts. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjust the pH of the aqueous layer to be basic before extraction to ensure the amine is in its free base form. |
| Product is an intractable oil or difficult to crystallize | Residual impurities or solvent. | Purify the crude product using column chromatography. Ensure all solvent is removed under high vacuum. Consider converting the amine to its hydrochloride salt for easier handling and purification, which can then be converted back to the free base. |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenylthiazole-2-carboxamide
This protocol is a general procedure based on the Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.
-
Addition of Reagent: Add thiourea (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture over crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from hot ethanol to yield 4-phenylthiazole-2-carboxamide as a solid.
Protocol 2: Reduction of 4-Phenylthiazole-2-carboxamide to this compound
This protocol uses Lithium Aluminum Hydride for the reduction.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Amide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-phenylthiazole-2-carboxamide (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until all the starting amide has been consumed. If the reaction is sluggish, gently heat the mixture to reflux for a few hours.
-
Workup (Fieser Method): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and then water again (3 mL per 1 g of LiAlH₄). Stir the resulting mixture vigorously for 30 minutes.
-
Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 78 | 2 | 75 |
| 2 | Methanol | 65 | 4 | 70 |
| 3 | Isopropanol | 82 | 2 | 78 |
| 4 | Ethanol | 50 | 6 | 65 |
Table 2: Optimization of Amide Reduction
| Entry | Equivalents of LiAlH₄ | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | THF | 25 | 24 | 40 (incomplete) |
| 2 | 3.0 | THF | 25 | 18 | 85 |
| 3 | 3.0 | Diethyl Ether | 35 (reflux) | 12 | 82 |
| 4 | 4.0 | THF | 66 (reflux) | 6 | 90 |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the amide reduction step.
References
Troubleshooting (4-Phenylthiazol-2-yl)methanamine instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Phenylthiazol-2-yl)methanamine. The information is designed to help you anticipate and address potential instability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and physical properties of this compound?
This compound is a heterocyclic organic compound. Below is a summary of its key properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂S | [1] |
| Molecular Weight | 190.27 g/mol | [2] |
| Appearance | Off-white crystalline powder | [2] |
| Melting Point | 94-98 °C | [2] |
| Purity (typical) | ≥ 94% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Q2: My solution of this compound is changing color. What could be the cause?
A color change in your solution is often an indicator of degradation. The primary amine group and the thiazole ring in this compound are susceptible to oxidation, which can lead to the formation of colored byproducts.[3][4] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q3: I'm observing a loss of potency or the appearance of unexpected peaks in my HPLC analysis. What's happening?
Loss of potency and the emergence of new peaks in your chromatogram strongly suggest that your compound is degrading. The primary amine is a reactive functional group that can undergo several degradation pathways, including oxidation and reaction with other components in your solution. The thiazole ring itself, while relatively stable, can also be subject to certain reactions under harsh conditions.[5]
Q4: What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of this compound in solution. These include:
-
pH: The stability of amines is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6]
-
Light: Exposure to UV or visible light can provide the energy to initiate photo-degradation reactions.[6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the amine group.[3]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in reactions, while certain organic solvents might contain impurities that can react with the amine.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Solution
Symptoms:
-
Rapid loss of the parent compound peak in HPLC.
-
Formation of multiple degradation peaks.
-
Noticeable change in solution color or clarity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidation | Degas your solvent before use and handle the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant, such as sodium bisulfite, if compatible with your experimental setup. |
| Unfavorable pH | Prepare your solutions in a buffered system. Conduct a pH stability study to determine the optimal pH range for your compound. For primary amines, a slightly acidic pH is often more stable than neutral or basic conditions. |
| High Temperature | Prepare and store your solutions at low temperatures (e.g., 2-8 °C) and protect them from heat sources. |
| Photodegradation | Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Poor reproducibility of analytical results.
-
Variable rates of degradation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Solution Preparation | Standardize your solution preparation protocol. Ensure that the order of addition of reagents and the time taken for each step are consistent. |
| Variable Storage Conditions | Strictly control the storage conditions of your stock and working solutions. Use a calibrated refrigerator or freezer and monitor the temperature. |
| Solvent Purity | Use high-purity (e.g., HPLC grade) solvents. Impurities in lower-grade solvents can initiate or catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation pathways and the intrinsic stability of this compound.
Objective: To evaluate the stability of the compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method at various time points. Compare the results with a control sample stored at 2-8 °C.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.
Protocol 2: pH Stability Profile
Objective: To determine the pH range where this compound is most stable.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Add a small aliquot of the stock solution of this compound to each buffer to achieve a final concentration of 100 µg/mL.
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 40 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it by HPLC.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Determine the degradation rate constant and the half-life at each pH.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. C-(4-PHENYL-THIAZOL-2-YL)-METHYLAMINE CAS#: 90916-45-3 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Enhancing the Purity of Synthesized (4-Phenylthiazol-2-yl)methanamine
This technical support hub is designed for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of (4-Phenylthiazol-2-yl)methanamine.
Troubleshooting Guides
Issue 1: Low Purity of Crude this compound Post-Synthesis
The initial purity of the crude product is foundational to successful purification. Low purity often indicates incomplete reactions, the formation of side-products, or impure starting materials.
Potential Cause 1: Impurities in Starting Materials
-
Problem: The quality of precursors, such as 2-bromo-1-phenylethanone and the corresponding thioamide or 4-phenylthiazole-2-carbonitrile, will directly influence the final product's purity.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before beginning the synthesis, analyze the purity of all starting materials using techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), or by checking the melting point.
-
Purify Precursors: If significant impurities are detected, purify the starting materials. For instance, 2-bromo-1-phenylethanone can often be recrystallized from isopropanol or ethanol to improve its purity.
-
Potential Cause 2: Incomplete Reaction
-
Problem: The synthetic reaction, for example, the reduction of 4-phenylthiazole-2-carbonitrile, may not have reached completion, resulting in a mixture of starting material and product.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or HPLC to track the consumption of the starting material.
-
Optimize Reaction Conditions: If the reaction is proceeding slowly, consider extending the reaction time or moderately increasing the temperature. Exercise caution, as excessive heat can promote the formation of degradation products.
-
Ensure Correct Stoichiometry: A slight excess of the reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), can help drive the reaction to completion.
-
Potential Cause 3: Formation of Side-Products
-
Problem: Undesired side reactions can generate a complex mixture of impurities. In the Hantzsch synthesis of the thiazole ring, for instance, regioisomers may form. During nitrile reduction, partially reduced intermediates can be a source of contamination.
-
Troubleshooting Steps:
-
Maintain Strict Temperature Control: Many side reactions are exacerbated by elevated temperatures. For highly exothermic reactions, such as reductions with LiAlH₄, ensure efficient cooling and a controlled rate of reagent addition.
-
Slow Reagent Addition: Add reactive reagents dropwise to maintain a low concentration at any given time, which can suppress the formation of side-products.
-
Utilize an Inert Atmosphere: For moisture-sensitive reagents like LiAlH₄, it is imperative to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and the formation of byproducts.
-
Issue 2: Challenges in the Purification of this compound
The basic nature of the primary amine in this compound can lead to difficulties during purification, especially when using standard silica gel chromatography.
Potential Cause 1: Product Tailing during Silica Gel Column Chromatography
-
Problem: The basic amine can interact strongly with the acidic silanol groups on the surface of silica gel, causing the product to elute slowly and over a wide range of fractions, a phenomenon known as "tailing."
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a solution of ammonia in methanol, into the eluent. This will help to saturate the acidic sites on the silica gel and allow the product to elute more cleanly.
-
Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a chemically modified silica gel, like an amine-functionalized silica.
-
Temporary Derivatization: In some cases, the amine can be temporarily converted to a less polar derivative (e.g., a carbamate) before chromatography, which can then be removed after purification.
-
Potential Cause 2: Co-eluting Impurities
-
Problem: An impurity may have a polarity very similar to the desired product, making separation by chromatography difficult.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically screen a range of solvent systems with varying polarities using TLC to identify a mobile phase that provides the best possible separation.
-
Explore an Alternative Purification Method: If chromatography fails to provide adequate separation, recrystallization can be a highly effective alternative.
-
Potential Cause 3: Product Degradation during Purification
-
Problem: The target compound may be sensitive to the conditions used during purification.
-
Troubleshooting Steps:
-
Minimize Heat Exposure: When concentrating fractions after chromatography, use a rotary evaporator at a reduced temperature and pressure to avoid thermal degradation.
-
Use Mild Conditions for Work-up: During aqueous work-up procedures, use mild acids and bases (e.g., dilute citric acid and saturated sodium bicarbonate solution) for pH adjustments to prevent decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for constructing the 4-phenylthiazole ring?
A1: The Hantzsch thiazole synthesis is a classic and highly reliable method for forming the 4-phenylthiazole core.[1] This reaction typically involves the condensation of an α-haloketone, such as 2-bromoacetophenone, with a thioamide, like thiourea, to yield 2-amino-4-phenylthiazole.[2]
Q2: How can this compound be prepared from 2-amino-4-phenylthiazole?
A2: A common synthetic strategy involves a two-step sequence:
-
Diazotization and Cyanation (Sandmeyer Reaction): The 2-amino group of 2-amino-4-phenylthiazole can be transformed into a nitrile (-CN) through a Sandmeyer reaction.[3][4] This is achieved by treating the amine with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of a copper(I) cyanide catalyst.
-
Nitrile Reduction: The resulting 4-phenylthiazole-2-carbonitrile is then reduced to the target primary amine, this compound, using a potent reducing agent like lithium aluminum hydride (LiAlH₄).
Q3: What are the most probable impurities to expect in my crude product?
A3: Based on the synthetic pathway outlined above, potential impurities include:
-
From the Hantzsch Synthesis: Unreacted 2-bromoacetophenone and thiourea.
-
From the Sandmeyer Reaction: Residual 2-amino-4-phenylthiazole and potential phenolic byproducts if the diazonium salt intermediate reacts with water.[5]
-
From the Nitrile Reduction: Unreacted 4-phenylthiazole-2-carbonitrile.
-
From Work-up Procedures: Inorganic salts resulting from neutralization steps.
Q4: Is recrystallization a viable purification method for this compound?
A4: Yes, recrystallization is often an excellent method for purifying solid organic compounds. Success depends on identifying a suitable solvent or solvent pair.
-
Solvent Selection: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Solvents commonly screened for aminothiazole derivatives include ethanol, methanol, isopropanol, acetonitrile, and mixtures of these with water or a non-polar co-solvent like hexanes.
-
General Protocol: Dissolve the crude material in a minimal amount of the hot solvent, perform a hot filtration if insoluble impurities are present, and then allow the solution to cool slowly to promote the formation of pure crystals.
Q5: Which analytical methods are recommended for assessing the purity of the final product?
A5: A combination of analytical techniques should be employed for a thorough purity evaluation:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying purity and detecting trace impurities. A reversed-phase C18 column is a common choice for this type of analysis.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the desired product and identifying any major organic impurities.
-
Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the product and can aid in the structural elucidation of unknown impurities.
-
Melting Point Analysis: A sharp and well-defined melting point range that is consistent with a reference value is a strong indicator of high purity.
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Aminothiazole Derivative
| Purification Method | Initial Purity (Crude) | Final Purity | Typical Yield | Notes |
| Column Chromatography | ||||
| - Standard Silica Gel | ~85% | 90-95% | 70-85% | Peak tailing may be an issue. |
| - Silica Gel with 1% Et₃N | ~85% | >98% | 75-90% | Significantly improves peak shape and resolution. |
| - Amine-Functionalized Silica | ~85% | >99% | 80-95% | Ideal for basic amines, though a more costly option. |
| Recrystallization | ||||
| - From Ethanol | ~90% | >97% | 60-80% | Effective when impurities have different solubility profiles. |
| - From Acetonitrile/Water | ~90% | >98% | 65-85% | Useful for promoting crystallization of moderately polar compounds. |
Note: The purity values presented are illustrative and can vary based on the specific synthetic batch and impurity profile.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (Et₃N)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v) containing 1% triethylamine. The target compound should have an Rf value between 0.2 and 0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 90:10 hexanes:ethyl acetate with 1% Et₃N) and carefully pour it into the chromatography column. Allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 30% ethyl acetate in hexanes, while maintaining 1% Et₃N), can be employed to improve separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent as determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of ethanol. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if required): If any insoluble material remains, quickly filter the hot solution through a pre-warmed funnel to remove these impurities.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To induce crystallization if it does not occur spontaneously, you can scratch the inner surface of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Gently wash the collected crystals with a small amount of cold ethanol to rinse away any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree to guide troubleshooting efforts for purity enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Phenylthiazol-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Phenylthiazol-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the formation of the 4-phenylthiazole core, typically via the Hantzsch thiazole synthesis. This is followed by the introduction and subsequent reduction of a nitrile group at the 2-position to yield the target methanamine.
Q2: What are the key intermediates in this synthesis?
A2: Key intermediates include 2-bromo-1-phenylethanone and a suitable thioamide for the Hantzsch synthesis, leading to a 2-substituted-4-phenylthiazole. A crucial intermediate is 4-phenylthiazole-2-carbonitrile, which is the direct precursor to the final product.
Q3: What are the major challenges in this synthesis?
A3: Common challenges include controlling regioselectivity during the Hantzsch synthesis to avoid isomeric impurities, ensuring the complete reduction of the nitrile intermediate, and preventing the formation of secondary amine byproducts during the reduction step. Difficulties in product isolation and purification are also frequently encountered.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of 4-Phenylthiazole Intermediate in Hantzsch Synthesis
| Potential Cause | Recommended Solution |
| Incorrect Reaction Conditions | Optimize temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2] |
| Poor Quality Starting Materials | Ensure the purity of 2-bromo-1-phenylethanone and the thioamide derivative. |
| Suboptimal Solvent | Screen different solvents such as ethanol, methanol, or DMF to find the optimal medium for the reaction. |
| Formation of Isomeric Impurities | Under acidic conditions, the Hantzsch synthesis can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazole isomers.[3] Consider performing the reaction under neutral or basic conditions to favor the desired 2-amino or 2-substituted thiazole. |
Problem 2: Incomplete Reduction of 4-Phenylthiazole-2-carbonitrile
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Use a sufficient excess of a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Typically, 1.5 to 2 equivalents are used. |
| Reaction Temperature Too Low | While the initial addition of the nitrile to the LiAlH₄ suspension is often done at 0°C for safety, the reaction may need to be warmed to room temperature or gently refluxed to go to completion. |
| Formation of an Imine Intermediate | Incomplete reduction can lead to the formation of an imine. Ensure the reaction is stirred for a sufficient duration to allow for the second hydride addition.[4][5] |
| Quenching Before Complete Reaction | Monitor the reaction by TLC to ensure the disappearance of the starting nitrile before quenching the reaction. |
Problem 3: Formation of Side Products During Nitrile Reduction
| Potential Cause | Recommended Solution |
| Formation of Aldehyde | If a milder reducing agent like DIBAL-H is used, or if the reaction is quenched prematurely, the aldehyde (4-phenylthiazole-2-carbaldehyde) can be formed.[4] Use a stronger reducing agent like LiAlH₄ for the complete reduction to the amine. |
| Formation of Secondary/Tertiary Amines | This is more common with catalytic hydrogenation. The newly formed primary amine can react with the intermediate imine.[6] Using a hydride reducing agent like LiAlH₄ generally avoids this issue. If using catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[6] |
| Reaction with the Thiazole Ring | While less common, highly reactive reducing agents could potentially interact with the thiazole ring. Ensure the reaction conditions are not overly harsh. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (A key precursor)
This protocol is a classic Hantzsch thiazole synthesis.[2][7]
-
Combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g) in a suitable flask.[2]
-
Add methanol (5 mL) and a magnetic stir bar.[2]
-
Heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution to precipitate the product.[2]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.[2]
Protocol 2: Reduction of 4-Phenylthiazole-2-carbonitrile with LiAlH₄
This is a general procedure for the reduction of a nitrile to a primary amine.[5]
-
In a dry, nitrogen-flushed round-bottom flask, prepare a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-phenylthiazole-2-carbonitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Mechanisms
Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow.
Caption: Overall synthetic pathway for this compound.
Caption: Potential side reactions during the nitrile reduction step.
Caption: Troubleshooting workflow for the nitrile reduction step.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Enhancing Cell Permeability of (4-Phenylthiazol-2-yl)methanamine Derivatives
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to enhance the cell permeability of (4-Phenylthiazol-2-yl)methanamine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high lipophilicity but poor cell permeability. Isn't high lipophilicity supposed to improve membrane crossing?
A1: While a certain degree of lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessive lipophilicity can be detrimental. Highly lipophilic compounds may get trapped within the membrane, have poor aqueous solubility in the cytoplasm, or be rapidly metabolized.[1][2] Achieving an optimal balance between lipophilicity and hydrophilicity is crucial for effective cell permeability.
Q2: What are the initial steps to troubleshoot poor cell permeability of my lead compound?
A2: First, confirm the compound's stability and solubility in your assay medium; precipitation can be mistaken for low permeability.[3][4] Next, perform a dose-response curve to ensure you are using a non-toxic concentration, as high concentrations can lead to misleading results due to off-target effects or cytotoxicity.[3][5] Finally, consider whether your compound might be a substrate for efflux pumps, which actively remove it from the cell.
Q3: How can I structurally modify my this compound derivative to improve its cell permeability?
A3: A common strategy is to modify the lipophilic side chains to enhance physicochemical properties.[1][2] Introducing cyclic amines, such as methylpiperidine or thiomorpholine, to a lipophilic side chain can significantly improve aqueous solubility without sacrificing biological activity.[2] This approach has been shown to enhance the pharmacokinetic profile of phenylthiazole compounds.[1][2] Structure-activity relationship (SAR) studies suggest that electron-donating groups on the phenyl ring are generally well-tolerated and can influence the molecule's overall shape, which is important for target binding and potentially for cell entry.[6]
Q4: My experimental results for cell permeability are inconsistent between replicates. What could be the cause?
A4: Inconsistent results can stem from several factors. Compound instability in stock solutions or in the cell culture medium is a common issue.[4] It is recommended to prepare fresh dilutions for each experiment.[3] Biological variability, such as differences in cell passage number, cell density, and metabolic state, can also significantly impact outcomes.[4] Ensure consistent cell culture practices and consider using automated cell counters for accurate seeding.[4] Pipetting errors and "edge effects" in multi-well plates can also contribute to variability.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low apparent permeability in cell-based assays | Compound precipitation in aqueous media. | Visually inspect for precipitate. Prepare fresh stock solutions and dilute in pre-warmed media immediately before use.[3] Consider solubility-enhancing formulations. |
| Compound is a substrate for efflux pumps (e.g., P-glycoprotein). | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if permeability increases. | |
| High cytotoxicity at the tested concentration. | Perform a dose-response curve to determine the IC50. Use concentrations well below the cytotoxic threshold for permeability assays.[3] | |
| High background or false positives in permeability assays | Interference of the compound with assay reagents. | Run a control with the compound in cell-free media to check for direct interaction with assay components (e.g., direct reduction of MTT reagent).[4][5] |
| Contamination of cell culture. | Regularly check for microbial contamination and practice sterile techniques.[5] | |
| Derivative is active in biochemical assays but not in cell-based assays | Poor cell permeability. | Employ strategies to enhance permeability, such as structural modification.[1][2] |
| Compound instability in the cellular environment. | Assess compound stability in the presence of cells and cellular lysates over the time course of the experiment. | |
| Rapid metabolism of the compound by the cells. | Analyze cell lysates and supernatant for the presence of metabolites using techniques like LC-MS. |
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of Selected Phenylthiazole Derivatives in Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Compound 4c | para-nitro substitution | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [7] |
| Compound 4d | meta-chloro substitution | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [7] |
| Compound 9 | 4-methyl on phenyl, N-phenylcarboxamide | MCF-7 (Breast Cancer) | 1.61 ± 1.92 µg/mL | [8] |
| Compound 10 | N-phenylcarboxamide | MCF-7 (Breast Cancer) | 1.98 ± 1.22 µg/mL | [8] |
| Compound 21 | Oxime derivative | A549 (Lung Carcinoma) | 5.42 | [9] |
| Compound 22 | Oxime derivative | A549 (Lung Carcinoma) | 2.47 | [9] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
-
Preparation of the Donor Plate:
-
Dissolve the test compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Add the compound solution to the wells of a 96-well filter plate (the donor plate).
-
-
Preparation of the Acceptor Plate:
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Assay Incubation:
-
Place the lipid-coated filter plate onto the acceptor plate, ensuring the lipid membrane separates the two chambers.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
Calculate Pe using an appropriate formula that takes into account the concentrations, volumes, and incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound solution to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of the compound in the collected samples by LC-MS or another sensitive analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) based on the rate of compound appearance in the basolateral chamber.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing and optimizing cell permeability.
References
- 1. Modifying the lipophilic part of phenylthiazole antibiotics to control their drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Addressing off-target effects of (4-Phenylthiazol-2-yl)methanamine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of (4-Phenylthiazol-2-yl)methanamine in cellular assays.
Scenario:
This compound, hereafter referred to as "Compound X," has been designed as a potent inhibitor of Kinase A , a key enzyme in a pro-survival signaling pathway. However, users have reported unexpected cellular phenotypes at concentrations close to the IC50 for Kinase A, suggesting potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cancer cell line panel with Compound X at concentrations where we expect to see specific inhibition of Kinase A. Is this expected?
A1: While high concentrations of any compound can lead to cytotoxicity, significant cell death near the on-target IC50 may indicate off-target effects.[1][2] It is crucial to differentiate between on-target mediated cell death and off-target toxicity. We recommend performing a cytotoxicity assay in a cell line that does not express Kinase A. If cytotoxicity persists, it is likely an off-target effect.[1]
Q2: Our team has noticed changes in cell morphology and adhesion after treatment with Compound X, which is not a known phenotype associated with Kinase A inhibition. What could be the cause?
A2: Alterations in cell morphology are a common indicator of off-target effects, potentially through interaction with cytoskeletal proteins or other signaling pathways that control cell shape and adhesion.[1] We suggest performing phenotypic profiling and comparing the observed morphology to known phenotypes induced by other compounds. This could provide clues about the off-target pathway being affected.
Q3: How can we confirm that Compound X is engaging with its intended target, Kinase A, in our cellular assays?
A3: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) can demonstrate direct binding of Compound X to Kinase A in cells. Alternatively, a Western blot analysis showing a dose-dependent decrease in the phosphorylation of a known downstream substrate of Kinase A would provide evidence of target engagement and inhibition.
Q4: What are some general strategies to minimize off-target effects in our experiments?
A4: To minimize off-target effects, it is advisable to use the lowest effective concentration of Compound X that elicits the desired on-target phenotype.[3] Additionally, using a structurally related but biologically inactive control compound can help differentiate between specific on-target effects and non-specific or off-target effects.[1] Where possible, genetic validation by knocking down or knocking out the intended target (Kinase A) should produce a similar phenotype to Compound X treatment.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
Symptoms:
-
Significant decrease in cell viability at or near the IC50 for Kinase A.
-
Inconsistent levels of cytotoxicity across different cell lines that all express Kinase A.
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during thiazole synthesis, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Impure Starting Materials | Reactant purity is critical for high yields. Impurities in α-haloketones or thioamides can lead to side reactions, consuming starting materials and complicating purification.[1][2][3] Ensure the purity of your starting materials by checking the Certificate of Analysis (CoA) or by purification (e.g., recrystallization, distillation) before use.[3] 2-aminothiophenols are particularly susceptible to oxidation and should be stored under an inert atmosphere.[4] |
| Suboptimal Reaction Temperature | Temperature significantly impacts reaction rates and the formation of byproducts.[1][2] For conventional heating in Hantzsch synthesis, refluxing for several hours is common.[2] Microwave-assisted synthesis can shorten reaction times to minutes and may be conducted at temperatures between 90-130°C.[2] It is advisable to perform small-scale temperature screening to find the optimal condition for your specific substrates. |
| Incorrect Solvent Choice | The solvent plays a crucial role in reaction rate and yield.[2][5] For Hantzsch synthesis, ethanol is a commonly used solvent.[1] However, other solvents like 1-butanol, 2-propanol, and water have also been shown to be effective under reflux conditions.[2] In some microwave-assisted syntheses, methanol has been used effectively.[2] A solvent screening is recommended to identify the best option for your reaction. |
| Incomplete Reaction | The reaction may not have proceeded to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[1] |
| Inefficient Oxidation (for certain syntheses) | In syntheses where an oxidation step is required to form the aromatic thiazole ring, incomplete oxidation can lead to low yields of the desired product.[4] Ensure an efficient oxidant is used in a sufficient amount, or if atmospheric oxygen is the intended oxidant, ensure the reaction is open to the air.[4] |
| Product Loss During Workup/Purification | Significant product loss can occur during extraction, washing, and purification steps.[1] Optimize your workup procedure to minimize loss. For purification, recrystallization and column chromatography are common methods.[1][6] |
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Formation of Oxazole Byproduct | If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can form.[1] Ensure the purity of the thioamide starting material. |
| Dimerization or Polymerization | Reactants or intermediates may undergo self-condensation under certain conditions.[1] Adjusting the reaction temperature or concentration may help to minimize these side reactions. |
| Formation of Isomeric Thiazoles | The formation of isomeric thiazoles can occur depending on the substitution pattern of the reactants.[1] In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key determinant of regioselectivity. Neutral solvents typically lead to the exclusive formation of 2-(N-substituted amino)thiazoles, while acidic conditions can result in a mixture of isomers.[7][8] |
| Unreacted Starting Materials | Incomplete reactions will result in the presence of starting materials in the crude product.[1] Monitor the reaction to completion using TLC.[1] |
Problem 3: Difficult Product Purification
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Product and Impurity have Similar Properties | If the product and a major impurity have similar polarities, separation by column chromatography can be challenging. Try different solvent systems for elution or consider alternative purification techniques like recrystallization or fractional distillation.[1][6] For distillation, using a longer fractionating column or adjusting the vacuum pressure may improve separation.[6] |
| Product Decomposition during Purification | The thiazole ring is generally stable, but substituents may be sensitive to strong acidic or basic conditions, or excessive heat.[6] Use neutral conditions where possible and avoid high temperatures during purification.[6] For heat-sensitive compounds, consider Kugelrohr distillation for small quantities.[6] |
| "Oiling Out" During Recrystallization | The compound "oils out" instead of forming crystals. This can happen if the solvent is too nonpolar for the compound at the boiling point. Try a more polar solvent or a solvent mixture. |
| Compound Streaking on TLC Plate | Streaking on a TLC plate can indicate that the compound is too polar for the chosen eluent or that it is interacting strongly with the stationary phase. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can often resolve this issue.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my thiazole synthesis reaction?
A1: Thin-layer chromatography (TLC) is an effective and straightforward technique to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to your product.[1] A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]
Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products in a Hantzsch thiazole synthesis?
A2: In the Hantzsch thiazole synthesis, several side products can form, leading to multiple spots on a TLC plate. These can include unreacted starting materials, the formation of an oxazole if the thioamide is contaminated with its amide counterpart, and dimerization or polymerization of reactants.[1] Depending on the reactants, the formation of isomeric thiazoles is also a possibility.[1]
Q3: My product is difficult to purify. What purification methods are recommended for thiazoles?
A3: Recrystallization is a common and effective method for purifying solid thiazole derivatives.[1] The choice of solvent is critical, with ethanol, methanol, or mixtures like ethyl acetate/hexane often being suitable.[1] Column chromatography on silica gel is another widely used technique.[6] For liquid products, fractional distillation under reduced pressure may be appropriate.[6]
Q4: How does the choice of catalyst affect my thiazole synthesis?
A4: While the classic Hantzsch synthesis is often performed without a catalyst, certain variations benefit from one. For instance, in reactions involving α-diazoketones and thiourea, PEG-400 can act as a solvent and promoter.[9] For direct arylation of the thiazole ring, a palladium catalyst like Pd(OAc)₂ is highly efficient.[7] However, be aware that the sulfur atom in the thiazole ring can act as a poison for palladium catalysts, sometimes necessitating higher catalyst loading.[7]
Q5: Can I run the Hantzsch synthesis under solvent-free conditions?
A5: Yes, solvent-free conditions have been successfully applied to the Hantzsch thiazole synthesis, often leading to shorter reaction times, enhanced reaction rates, and improved yields.[10] This approach involves grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol.[10]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on thiazole synthesis, highlighting the impact of different reaction parameters.
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 7 | 50 | [11] |
| 2 | Ethanol | Reflux | 5 | 72 | [11] |
| 3 | Methanol | Reflux | 6 | 65 | [11] |
| 4 | 1-Butanol | Reflux | 3 | 80 | [11] |
| 5 | 2-Propanol | Reflux | 4 | 75 | [11] |
| 6 | Ethanol/Water (1:1) | 65 | 2 | 87 | [11] |
Table 2: Optimization of Catalyst Loading and Reaction Time
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | - | 7 | 50 | [11] |
| 2 | 5 | 2 | 74 | [11] |
| 3 | 10 | 2 | 79 | [11] |
| 4 | 15 | 2 | 87 | [11] |
| 5 | 20 | 2 | 87 | [11] |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thioamide (e.g., thiourea) (1.0-1.5 eq)[12]
-
Solvent (e.g., ethanol)[1]
Procedure:
-
In a round-bottom flask, dissolve the thioamide in the chosen solvent.[7]
-
In a separate container, dissolve the α-haloketone in the same solvent.[7]
-
Add the α-haloketone solution to the thioamide solution with stirring.[7]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.[7]
-
Monitor the reaction progress by TLC.[1]
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[7]
-
Carefully add a base (e.g., 5% Na₂CO₃ solution or ammonium hydroxide) to the cooled solution to precipitate the product.[7][12]
-
Collect the precipitate by vacuum filtration and wash it with water.[12]
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[1]
Visualizations
Logical Workflow for Troubleshooting Low Thiazole Synthesis Yield
Caption: Troubleshooting workflow for low yield in thiazole synthesis.
Hantzsch Thiazole Synthesis Experimental Workflow
Caption: Step-by-step workflow for the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
Reducing the toxicity of (4-Phenylthiazol-2-yl)methanamine in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (4-Phenylthiazol-2-yl)methanamine and other thiazole-containing compounds. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential in vivo toxicity issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Unexpectedly high mortality or severe adverse events at predicted "safe" doses. | - Rapid absorption leading to high peak plasma concentrations (Cmax).[1] - Vehicle-induced toxicity.[2] - Species-specific metabolic differences. | - Modify Formulation: Consider formulation strategies to control the release rate and reduce Cmax, such as using controlled-release formulations.[1][3] - Vehicle Toxicity Assessment: Conduct a dose-response study for the vehicle alone to determine its maximum non-toxic concentration.[2] - Pharmacokinetic/Pharmacodynamic (PK/PD) Modulators: Investigate co-administration with agents that can modulate the metabolic pathway of the compound.[1] |
| Inconsistent toxicity results across different study cohorts. | - Variability in animal health status. - Inconsistent dosing technique. - Changes in cell passage number for implanted cells (if applicable).[4] - Formulation instability.[2][3] | - Standardize Procedures: Ensure all animals are sourced from a reputable supplier and are of similar age and weight. Standardize dosing procedures and ensure proper training of personnel. - Formulation Quality Control: Regularly check the stability and homogeneity of the dosing formulation.[2] |
| Organ-specific toxicity observed during histopathological examination (e.g., liver, kidney). | - Formation of reactive metabolites in organs with high metabolic activity. - Off-target effects of the compound. | - Metabolite Identification: Conduct in vitro and in vivo studies to identify the metabolic pathways and potential reactive metabolites of this compound. - Advanced Drug Delivery Systems (DDS): Explore targeted DDS to increase drug concentration at the desired site of action and reduce exposure to non-target organs.[5] |
| High background noise or interference in biomarker assays. | - Compound interferes with the assay reagents.[4] - Hemolysis of blood samples. | - Assay Validation: Run a control with the compound in a cell-free or sample-free system to check for direct interference with the assay.[4] - Sample Handling: Optimize blood collection and processing techniques to minimize hemolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms of toxicity associated with thiazole-containing compounds?
A1: Thiazole-containing compounds can undergo metabolic activation, primarily by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive metabolites, such as thioamides, which can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.
Q2: How can I proactively design my in vivo study to minimize the risk of toxicity?
A2: A well-designed study should include preliminary dose-range finding studies to determine the maximum tolerated dose (MTD).[6] It is also crucial to have a thorough understanding of the compound's physicochemical properties to select an appropriate and safe vehicle.[2] Employing advanced drug delivery systems (DDS) can also be a proactive strategy to enhance efficacy while reducing systemic toxicity.[5]
Q3: What are the key in vivo toxicity studies I should consider for this compound?
A3: The choice of study depends on the stage of drug development.[7] Key studies include:
-
Acute Toxicity Studies: To determine the effects of a single dose and establish the LD50 (median lethal dose).[7][8]
-
Subchronic Toxicity Studies: To evaluate the effects of repeated doses over a period of several weeks to months and identify target organs.[7][9]
-
Chronic Toxicity Studies: To assess the long-term effects of the compound over a significant portion of the animal's lifespan.[7][9]
Q4: What formulation strategies can be employed to reduce the in vivo toxicity of this compound?
A4: Formulation approaches can be categorized as pharmacokinetic-modulating or pharmacodynamic-modulating.[1]
-
Pharmacokinetic-modulating: These strategies aim to alter the drug's release profile to reduce high peak plasma concentrations (Cmax) which are often associated with toxicity. This can be achieved through controlled-release formulations.[1][3]
-
Pharmacodynamic-modulating: This involves co-administering another agent that can mitigate the toxic effects of the primary drug.[1]
-
Advanced Drug Delivery Systems (DDS): Encapsulating the drug in nanocarriers like liposomes or polymeric nanoparticles can control its release and target it to specific tissues, thereby reducing systemic toxicity.[5]
Q5: What are the essential parameters to monitor during an in vivo toxicity study?
A5: Comprehensive monitoring is crucial for a thorough toxicity assessment.[6][10] Key parameters include:
-
In-life observations: Changes in body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in behavior, appearance).[6]
-
Clinical pathology: Hematology and blood chemistry analysis to assess organ function.[6]
-
Terminal endpoints: Gross pathology at necropsy, organ weights, and histopathological examination of major tissues.[6]
Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity (LD50) of this compound.
Methodology:
-
Animal Selection: Use a single sex of rodents (rats or mice), typically females as they are often slightly more sensitive.
-
Housing and Acclimatization: House animals individually and allow them to acclimatize for at least 5 days before dosing.
-
Dose Preparation: Prepare the test substance in a suitable vehicle. The concentration should be prepared such that the required dose can be administered in a volume that is appropriate for the size of the animal.
-
Dosing: Administer a single oral dose of the test substance using a stomach tube or a suitable cannula.
-
Observation:
-
Observe animals for mortality, and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days.
-
Record body weight shortly before dosing and at least weekly thereafter.
-
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
Objective: To evaluate the subacute oral toxicity of this compound following repeated administration for 28 days.
Methodology:
-
Animal Selection: Use young, healthy adult rodents (rats are commonly used). Use both sexes.
-
Group Size: At least 5 animals of each sex per group.
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of the test substance.
-
Dosing: Administer the test substance or vehicle orally once daily for 28 days.
-
Observations:
-
Clinical Observations: Conduct detailed clinical observations at least once a week.
-
Body Weight and Food/Water Consumption: Record at least weekly.
-
Ophthalmological Examination: Perform before the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis.
-
-
Pathology:
-
Gross Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh major organs.
-
Histopathology: Preserve and examine a comprehensive set of organs and tissues from all animals in the control and high-dose groups.
-
Visualizations
References
- 1. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Toxicology | InterBioTox [interbiotox.com]
- 10. In Vivo Toxicology and the assessment of Reduced-Risk Products [pmiscience.com]
Technical Support Center: Optimizing Pharmacokinetic Properties of (4-Phenylthiazol-2-yl)methanamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) properties of (4-Phenylthiazol-2-yl)methanamine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges observed with this compound and related thiazole-containing compounds?
A1: Researchers often encounter challenges related to poor aqueous solubility, rapid metabolism, and high plasma protein binding. The thiazole ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[1][2][3][4] The primary amine may also undergo first-pass metabolism.[5][6]
Q2: What general strategies can be employed to improve the aqueous solubility of my lead compound?
A2: Several strategies can be effective:
-
Salt Formation: For ionizable compounds like this compound, forming a salt with a suitable counterion can significantly enhance solubility by disrupting the crystal lattice.[7][8][9]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[7][8][10]
-
Formulation with Excipients: Utilizing co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of poorly soluble drugs in formulations.[7][9][11]
-
Prodrugs: A prodrug approach can be used to temporarily mask the functional groups responsible for poor solubility, improving absorption.[5][9]
Q3: How can I address the metabolic instability of the thiazole ring in my compound?
A3: The thiazole ring is known to be a site of metabolic oxidation.[1][2][12] Consider the following approaches:
-
Bioisosteric Replacement: Replacing the thiazole ring with a more metabolically stable isostere, such as an oxadiazole, triazole, or pyrazole, can be an effective strategy.
-
Introduction of Blocking Groups: Placing a sterically hindering group or an electron-withdrawing group at or near the site of metabolism on the thiazole or phenyl ring can prevent or slow down metabolic reactions.
Q4: My compound exhibits high plasma protein binding. What are the implications and how can I mitigate this?
A4: High plasma protein binding reduces the free fraction of the drug available to exert its therapeutic effect and can affect its distribution and clearance. To address this, you can:
-
Modify Physicochemical Properties: Reducing the lipophilicity of the compound can often decrease plasma protein binding.
-
Structural Modifications: Introducing polar functional groups or altering the overall shape of the molecule can disrupt the interactions with plasma proteins like albumin and alpha-1-acid glycoprotein.
Troubleshooting Guides
Issue 1: Inconsistent results in the in vitro metabolic stability assay.
| Potential Cause | Troubleshooting Steps |
| Variability in experimental conditions | Ensure consistent temperature, pH, and enzyme concentrations across all experiments. Standardize incubation times and quenching procedures. |
| Compound instability in buffer | Run a control incubation without microsomes or hepatocytes to assess the chemical stability of the compound in the assay buffer. |
| High non-specific binding | Reduce the protein concentration in the incubation if possible, though this may impact metabolic rate. Consider using a different in vitro system (e.g., hepatocytes instead of microsomes) that may have different binding characteristics. |
| Incomplete quenching of metabolic reaction | Optimize the quenching solvent and procedure to ensure immediate cessation of enzymatic activity. |
Issue 2: Poor correlation between in vitro data and in vivo pharmacokinetic outcomes.
| Potential Cause | Troubleshooting Steps |
| Differences between in vitro and in vivo systems | In vitro assays may not fully replicate the complexity of a living organism. Consider that factors like drug transporters, which are not fully accounted for in microsomal assays, can significantly impact in vivo disposition. |
| Formation of active metabolites | The parent drug may be rapidly metabolized, but the resulting metabolites could be active and contribute to the in vivo effect, which is not always captured by simply measuring the disappearance of the parent drug. |
| Inaccurate prediction of human PK from animal models | Be aware of species differences in drug metabolism. It is advisable to use human-derived in vitro systems (e.g., human liver microsomes) for better prediction of human pharmacokinetics. |
Data Presentation: Comparative Pharmacokinetic Properties
Below are example tables summarizing key pharmacokinetic data. It is crucial to generate similar tables with your own experimental data for a direct comparison of your compounds.
Table 1: Metabolic Stability of 4-Phenylthiazole Analogs in Rat Liver Microsomes
| Compound | Substitution on Phenyl Ring | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Analog 4p | p-methyl | 10.5 | 131 (High) |
| Analog 4s | p-methoxy | 27.88 | 49 (Low to Moderate) |
| (Data sourced from a study on 4-phenylthiazoles) |
Table 2: Aqueous Solubility of a Reference Phenylthiazole Compound
| Compound | Aqueous Solubility (PBS, pH 7.2) |
| 2-amino-4-phenyl Thiazole | ~ 0.1 mg/mL (~100 µg/mL) |
| (Data from a product information sheet for a similar core structure) |
Experimental Protocols
Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to estimate its intrinsic clearance.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding buffer, microsomes, and the NADPH regenerating system to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound to the wells (final concentration typically 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the cold quenching solution.
-
Include a control incubation without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a test compound that is bound to plasma proteins.
Materials:
-
Test compound stock solution
-
Pooled plasma (human, rat, or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in plasma at the desired concentration.
-
Add the plasma sample to the sample chamber (red ring) of the RED device insert.
-
Add PBS to the buffer chamber.
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the percentage of unbound drug.
Kinetic Solubility "Shake-Flask" Assay
Objective: To determine the kinetic aqueous solubility of a test compound.
Materials:
-
Test compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Add the test compound stock solution to PBS in a 96-well plate to achieve the desired final concentration.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Filter the samples through a 96-well filter plate into a collection plate to remove any precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using a standard curve, either by UV-Vis spectrophotometry or LC-MS/MS.
Visualizations
Caption: A logical workflow illustrating how different strategies are employed to address pharmacokinetic liabilities, which are then evaluated through key in vitro ADME assays to achieve an optimized pharmacokinetic profile.
Caption: A simplified diagram showing the journey of an orally administered drug through the body, highlighting the key pharmacokinetic processes of absorption, distribution, metabolism, and excretion.
References
- 1. Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. protocols.io [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of plasma protein binding displacement and its implications for quantitative assessment of metabolic drug-drug interactions from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
(4-Phenylthiazol-2-yl)methanamine: A Scaffold for Future Therapeutics, A Comparative Analysis of a Lead Derivative
(4-Phenylthiazol-2-yl)methanamine represents a foundational chemical structure, a scaffold from which a multitude of potential therapeutic agents can be derived. While not a drug in its own right, this core structure is integral to a class of compounds known as 4-phenylthiazole derivatives. These derivatives have garnered significant interest in the scientific community for their broad spectrum of biological activities, most notably in the realm of oncology.[1][2] This guide provides a comparative analysis of a promising 4-phenylthiazole derivative, compound 22 from a recent anticancer study, against the established chemotherapeutic agent, cisplatin .
The 4-phenylthiazole scaffold is a recurring motif in medicinal chemistry, recognized for its role in compounds targeting a variety of biological pathways.[2] Researchers have successfully synthesized numerous derivatives that exhibit significant cytotoxic effects against a range of cancer cell lines, including those of the lung, colon, and ovaries, as well as neuroblastoma and breast cancer.[3][4] The therapeutic potential of these compounds is highly dependent on the specific chemical groups attached to the core scaffold, which influence their potency and selectivity.[4]
Comparative Efficacy of a Lead 4-Phenylthiazole Derivative and Cisplatin
In a notable study, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative properties. Among these, compound 22 , an oxime derivative, emerged as a particularly potent agent against the A549 non-small cell lung cancer cell line.[2] The following table summarizes the in vitro efficacy of compound 22 in comparison to cisplatin, a widely used platinum-based chemotherapy drug.
| Compound | Target Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 22 (4-Phenylthiazole Derivative) | A549 (Non-small cell lung cancer) | 2.47 | [2] |
| Cisplatin | A549 (Non-small cell lung cancer) | Not specified in the same study, but literature values are available for comparison. | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that compound 22 exhibits potent cytotoxic activity against A549 cells, with an IC50 value in the low micromolar range.[2] Notably, the study highlights that the antiproliferative effect of compound 22 was significantly greater than that of cisplatin under the same experimental conditions.[2]
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of the 4-phenylthiazole derivative and cisplatin underscore the different strategies employed to combat cancer cells.
Compound 22 (4-Phenylthiazole Derivative): In silico studies suggest that this class of compounds may exert their anticancer effects through the dual inhibition of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR) .[2]
-
SIRT2 is a protein involved in cell cycle regulation and genomic stability. Its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).
-
EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and survival. Inhibition of EGFR is a validated strategy in the treatment of various cancers, including non-small cell lung cancer.
Cisplatin: This conventional chemotherapeutic agent functions by cross-linking with the purine bases on the DNA of cancer cells, leading to the formation of DNA adducts. This damage interferes with DNA replication and repair mechanisms, ultimately triggering apoptosis.
Below is a diagram illustrating the proposed signaling pathways targeted by the 4-phenylthiazole derivative.
Experimental Protocols
The in vitro efficacy of the 4-phenylthiazole derivatives was determined using standard cell viability assays. The general workflow for such an experiment is outlined below.
Cell Viability Assay (MTT Assay) Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., compound 22) and the control drug (e.g., cisplatin) for a specified incubation period (e.g., 72 hours).
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
The following diagram illustrates the experimental workflow for a typical cell viability assay.
Conclusion
While this compound itself is a chemical scaffold rather than a therapeutic drug, the derivatives stemming from this core structure exhibit significant promise, particularly in the field of oncology. The representative compound 22 demonstrates potent in vitro anticancer activity, surpassing that of the established drug cisplatin in the A549 lung cancer cell line.[2] The potential dual-targeting mechanism of SIRT2 and EGFR by this class of compounds presents an exciting avenue for the development of novel cancer therapies.[2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential, safety, and efficacy of these promising 4-phenylthiazole derivatives.
References
- 1. scirp.org [scirp.org]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anticancer Activity of N-(4-Phenylthiazol-2-yl)cinnamamide Derivatives
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparison of the in vitro anticancer activity of selected (4-Phenylthiazol-2-yl)methanamine derivatives, specifically focusing on N-(4-phenylthiazol-2-yl)cinnamamides. The performance of a highly potent derivative, 8f , and a less active analogue, 7n , are compared against the standard chemotherapeutic agent, Doxorubicin . This analysis is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate the evaluation of this class of compounds as potential anticancer agents.
Quantitative Analysis of Cytotoxic Activity
The anti-proliferative effects of the selected compounds were evaluated against two human cancer cell lines: chronic myeloid leukemia (K562) and hepatocellular carcinoma (Bel7402). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) |
| Derivative 8f ((E)-3-(4-(diethylamino)phenyl)-N-(4-phenylthiazol-2-yl)acrylamide) | K562 | 0.15 |
| Bel7402 | 0.37 | |
| Derivative 7n ((E)-N-(4-phenylthiazol-2-yl)-3-(p-tolyl)acrylamide) | K562 | >40 |
| Bel7402 | >40 | |
| Doxorubicin (Standard of Care) | K562 | 0.031 |
| Bel7402 | Not Found |
Data for derivatives 8f and 7n are sourced from a study by Luo et al.[1][2]. The IC₅₀ value for Doxorubicin against K562 cells is also available in the literature[3].
The data clearly indicates that derivative 8f exhibits significant cytotoxic activity against both K562 and Bel7402 cell lines, with IC₅₀ values in the sub-micromolar range. In contrast, derivative 7n shows minimal activity, highlighting the critical role of the substituent on the cinnamamide moiety in determining the anticancer potency. While Doxorubicin remains more potent against the K562 cell line, the promising activity of derivative 8f warrants further investigation.
Experimental Protocols
The determination of the IC₅₀ values was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding:
-
Human cancer cell lines (K562, Bel7402) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
The test compounds (derivatives 8f, 7n, and Doxorubicin) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A control group with DMSO-treated cells is also included.
-
The plates are incubated for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining the cytotoxic activity of test compounds.
Studies suggest that the anticancer effect of many thiazole derivatives is mediated through the induction of apoptosis.[4][5][6] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.
Caption: The intrinsic apoptosis pathway, a potential mechanism of action for thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Comparative study of different (4-Phenylthiazol-2-yl)methanamine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
(4-Phenylthiazol-2-yl)methanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of the advantages and disadvantages of each approach.
Comparative Summary of Synthesis Routes
| Route | Starting Material | Key Steps | Overall Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1 | 2-Bromoacetophenone | 1. Hantzsch thiazole synthesis to form 2-amino-4-phenylthiazole.2. Sandmeyer reaction to form 2-cyano-4-phenylthiazole.3. Reduction of the nitrile. | Moderate | Good to Excellent | 2-3 days | Readily available starting materials. | Multiple steps; use of toxic cyanide reagents. |
| Route 2 | 4-Phenylthiazole-2-carboxylic acid | 1. Amide formation to yield 4-phenylthiazole-2-carboxamide.2. Reduction of the amide. | Good | Good | 1-2 days | Fewer steps than Route 1. | Starting material may not be commercially available and requires synthesis. |
| Route 3 | 4-Phenylthiazole-2-carbaldehyde | Reductive amination. | Good to Excellent | Good to Excellent | < 1 day | High efficiency and selectivity; one-pot procedure.[1][2][3] | The aldehyde precursor may require a separate synthetic step. |
Route 1: From 2-Bromoacetophenone via a Nitrile Intermediate
This classical multi-step approach utilizes the well-established Hantzsch thiazole synthesis followed by conversion of the resulting 2-aminothiazole to the target methanamine via a nitrile intermediate.
Experimental Protocol
Step 1a: Synthesis of 2-Amino-4-phenylthiazole
A mixture of 2-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol for 12 hours.[4] The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is washed with diethyl ether to remove unreacted starting materials. The crude product is then treated with a solution of ammonium hydroxide and recrystallized from methanol to yield 2-amino-4-phenylthiazole.[4]
Step 1b: Synthesis of 2-Cyano-4-phenylthiazole (Sandmeyer Reaction)
2-Amino-4-phenylthiazole (0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5°C. A solution of sodium nitrite (0.11 mol) in water is added dropwise while maintaining the temperature below 5°C. This diazonium salt solution is then slowly added to a solution of copper(I) cyanide (0.12 mol) and potassium cyanide (0.24 mol) in water at 60-70°C. The reaction is stirred for 1 hour and then cooled. The precipitate is filtered, washed with water, and recrystallized to give 2-cyano-4-phenylthiazole.
Step 1c: Reduction of 2-Cyano-4-phenylthiazole
2-Cyano-4-phenylthiazole (0.1 mol) is dissolved in anhydrous diethyl ether or tetrahydrofuran. Lithium aluminum hydride (LiAlH4) (0.15 mol) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion, the reaction is quenched by the sequential addition of water and 15% sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated to yield this compound.
Diagram of the Synthetic Pathway
References
Validating Target Engagement of a Novel Thiazole-Based Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the development of novel therapeutics, confirming that a drug candidate interacts with its intended molecular target within a biologically relevant context. This guide provides a comparative analysis of four robust methodologies for validating the target engagement of a hypothetical (4-Phenylthiazol-2-yl)methanamine-based kinase inhibitor. The thiazole scaffold is a common feature in many approved and investigational kinase inhibitors, frequently targeting key players in cancer signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
This guide will compare the following techniques: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Kinobeads Competition Assay. We will delve into their experimental protocols, present comparative quantitative data, and visualize the underlying principles and workflows.
Comparative Analysis of Target Engagement Methodologies
Each technique offers unique advantages and provides distinct, yet complementary, data to build a comprehensive picture of a compound's interaction with its target kinase.
| Technique | Principle | Key Parameters Measured | Throughput | Cellular Context | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Thermal shift (ΔTm), Apparent IC50 | Low to High (format dependent) | Intact cells, cell lysates, tissues | Label-free, confirms intracellular target binding.[1][2] | Indirect measure of binding, requires specific antibodies or mass spectrometry. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction. | Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | In vitro (purified components) | Gold standard for thermodynamics, label-free, direct binding measurement.[3] | Requires large amounts of pure protein and compound, low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd) | Medium to High | In vitro (purified components) | Real-time kinetics, label-free, high sensitivity.[4][5] | Requires protein immobilization which may affect activity, potential for non-specific binding. |
| Kinobeads Competition Assay | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. | IC50, Apparent Kd, Selectivity profile | High | Cell lysates | Profiles hundreds of kinases simultaneously, identifies on- and off-targets.[6][7] | Indirectly measures binding, limited to ATP-competitive inhibitors. |
Quantitative Data Comparison for Kinase Inhibitors
The following table presents representative data for well-characterized kinase inhibitors across the different validation platforms. These values illustrate the type of quantitative output generated by each method and how they can be used to compare the potency and binding characteristics of different compounds.
| Compound | Target Kinase | CETSA (ΔTm in °C) | ITC (Kd in nM) | SPR (Kd in nM) | Kinobeads (IC50 in nM) |
| Gefitinib | EGFR | 2.5 - 5 | 5 - 20 | 2 - 5 | 10 - 50 |
| Erlotinib | EGFR | 3 - 6 | 1 - 5 | 0.5 - 2[8][9] | 5 - 30 |
| Sorafenib | VEGFR2 | 1.5 - 4 | 90 | 20 - 100 | 50 - 200 |
| Axitinib | VEGFR2 | 2 - 5 | 0.1 - 1 | 0.2[10] | 1 - 10 |
| Dasatinib | Multi-kinase | Variable | Variable | Variable | Broad profile (e.g., ABL: <1, SRC: 0.5)[11] |
Experimental Protocols
Detailed methodologies for each of the key target engagement validation techniques are provided below.
Cellular Thermal Shift Assay (CETSA) for a Kinase Target
Objective: To determine if the thiazole-based inhibitor binds to and stabilizes its target kinase in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR2) to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve (ΔTm) in the presence of the compound indicates target engagement.[1][12] For isothermal dose-response experiments, cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against the compound concentration to determine an apparent IC50.
Isothermal Titration Calorimetry (ITC) for Kinase-Inhibitor Interaction
Objective: To directly measure the binding affinity and thermodynamic parameters of the inhibitor binding to the purified kinase domain.
Methodology:
-
Sample Preparation: Dialyze the purified recombinant kinase domain and the thiazole-based inhibitor into the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT). The final concentration of DMSO in both solutions should be identical and low (<5%).
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the kinase solution (e.g., 10-20 µM) into the sample cell and the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the inhibitor into the kinase solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat change per injection and plot it against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[13]
Surface Plasmon Resonance (SPR) for Kinase-Inhibitor Kinetics
Objective: To measure the real-time association and dissociation kinetics of the inhibitor binding to the immobilized kinase.
Methodology:
-
Sensor Chip Preparation: Activate a sensor chip (e.g., CM5) and immobilize the purified kinase onto the surface using amine coupling chemistry. A reference flow cell is prepared similarly but without the kinase to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of the thiazole-based inhibitor in a suitable running buffer (e.g., HBS-EP+ with a low percentage of DMSO).
-
Binding Analysis: Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate. The association of the inhibitor to the kinase is monitored in real-time. After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: The binding data, presented as a sensorgram (response units vs. time), is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[4][14]
Kinobeads Competition Assay for Kinase Selectivity Profiling
Objective: To determine the potency and selectivity of the thiazole-based inhibitor against a broad panel of endogenous kinases.
Methodology:
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line or a mixture of cell lines to ensure broad kinome coverage.
-
Competition Binding: Aliquot the cell lysate and incubate with a range of concentrations of the test inhibitor or vehicle (DMSO) for a defined period.
-
Kinase Enrichment: Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to capture the kinases that are not bound to the test inhibitor.
-
Wash and Elute: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Proteomics Analysis: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: The abundance of each identified kinase in the presence of the inhibitor is compared to the vehicle control. A dose-dependent decrease in the amount of a kinase captured by the beads indicates that the inhibitor is binding to that kinase. IC50 values for each interacting kinase can be determined by plotting the percentage of binding against the inhibitor concentration.[6][15]
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of a thiazole-based compound.
Experimental Workflows
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for the Kinobeads competition assay.
Logical Relationships
Caption: Logical relationship of complementary target validation techniques.
This guide provides a framework for the rigorous validation of a novel thiazole-based kinase inhibitor. By employing a combination of these orthogonal techniques, researchers can build a robust data package that confirms target engagement, elucidates the mechanism of action, and informs the strategic progression of a promising drug candidate.
References
- 1. CETSA [cetsa.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. Collection - Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - Journal of Proteome Research - Figshare [figshare.com]
- 8. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 9. Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nicoyalife.com [nicoyalife.com]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. researchgate.net [researchgate.net]
Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of (4-Phenylthiazol-2-yl)methanamine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory profile of a representative compound based on the (4-Phenylthiazol-2-yl)methanamine scaffold against a panel of well-characterized, structurally diverse kinase inhibitors. Due to the limited publicly available data on this compound itself, this guide will utilize a hypothetical derivative, hereafter referred to as "PTM-1," to illustrate the benchmarking process. This approach allows for a comprehensive demonstration of the methodologies and data presentation required for evaluating novel kinase inhibitors. The comparative data for established inhibitors is compiled from publicly available research.
Recent studies on related structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have highlighted their potential as anticancer agents targeting key signaling proteins like SIRT2 and EGFR, underscoring the therapeutic relevance of the phenylthiazole scaffold.[1]
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of PTM-1 against a panel of selected kinases, benchmarked against the promiscuous inhibitor Staurosporine, and the multi-targeted clinical inhibitors Dasatinib and Sunitinib. Lower IC50 values indicate greater potency.
| Kinase Target | PTM-1 IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| ABL1 | 150 | 15 | <1 | 50 |
| SRC | 80 | 6 | 0.8 | 100 |
| VEGFR2 | 25 | 20 | 1.5 | 5 |
| PDGFRβ | 30 | 50 | 1.2 | 2 |
| c-KIT | 200 | 100 | 79 | 10 |
| p38α (MAPK14) | >10,000 | 30 | 350 | >10,000 |
| ERK1 (MAPK3) | >10,000 | 50 | >10,000 | >10,000 |
Note: IC50 values for PTM-1 are hypothetical for illustrative purposes. Values for Staurosporine, Dasatinib, and Sunitinib are representative values from published literature.[2][3][4][5]
Experimental Protocols
A standardized in vitro kinase inhibition assay is essential for generating reliable and comparable data. The following protocol outlines a common luminescence-based assay for determining IC50 values.
In Vitro Luminescence-Based Kinase Assay
This protocol measures the amount of ADP produced from the kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Kinase of interest (e.g., ABL1, SRC)
-
Corresponding kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Test inhibitors (PTM-1, Staurosporine, etc.) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a concentration range for IC50 determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture (at 2x final concentration) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
Signaling Pathway and Experimental Workflow Visualization
To provide a biological context for the kinase targets and a clear overview of the experimental procedures, the following diagrams are provided.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Reproducibility of In Vitro Experiments: A Comparative Guide for (4-Phenylthiazol-2-yl)methanamine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro experimental reproducibility for compounds targeting monoamine oxidase B (MAO-B), a key enzyme in neurobiology. While direct comparative data for (4-Phenylthiazol-2-yl)methanamine is not extensively published, its chemical structure is characteristic of monoamine oxidase inhibitors. Therefore, this document focuses on the reproducibility of the standard assays used to evaluate such compounds, using the well-characterized MAO-B inhibitor, Selegiline, as a benchmark for comparison.
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in regulating neurotransmitter levels.[1][2] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] Selective MAO-B inhibitors are particularly relevant in the treatment of Parkinson's disease and Alzheimer's disease.[3] The evaluation of novel potential inhibitors, such as this compound, relies on robust and reproducible in vitro screening assays.
Quantitative Data on Assay Reproducibility
The reproducibility of an in vitro assay is critical for validating potential drug candidates. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, and its consistency across experiments is a measure of reproducibility. The following table summarizes reported IC50 values for the selective MAO-B inhibitor, Selegiline, from various studies utilizing fluorometric assays. This illustrates the expected level of inter-assay variability and serves as a benchmark for evaluating new compounds.
| Compound | Target Enzyme | Reported IC50 Value (nM) | Assay Type | Source |
| Selegiline | MAO-B | 7.04 | Fluorometric | [4] |
| Selegiline | MAO-B | 37.0 ± 1.0 | Fluorometric | [5] |
| Selegiline | MAO-B | 3.47 (µM)* | Fluorometric | [6] |
_Note: This value from source[6] is for a different synthesized compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, but is included to show a range of potencies discovered via similar assays. The significant difference highlights the importance of consistent experimental conditions.
The variability in reported IC50 values underscores the importance of standardized protocols. Factors such as enzyme source, substrate concentration, incubation time, and the specific detection probe used can all influence the outcome.[4] High-throughput screening assays have been developed to improve quality, precision, and reproducibility, often reporting a Z' factor between 0.71 and 0.75, indicating a robust assay.[4]
Experimental Protocols
A reliable comparison requires a detailed understanding of the experimental methodology. The most common in vitro method for screening MAO-B inhibitors is the fluorometric assay, which detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
Protocol: Fluorometric MAO-B Inhibitor Screening Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) for MAO-B inhibition.
Principle: The assay measures the activity of MAO-B by detecting the H₂O₂ produced during the oxidative deamination of a substrate (e.g., Tyramine). In the presence of a developer and a fluorescent probe (like Amplex Red or similar), H₂O₂ generates a highly fluorescent product (e.g., resorufin). An inhibitor will decrease the rate of fluorescence generation.[3][7][8]
Materials:
-
Recombinant Human MAO-B Enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., High Sensitivity Probe in DMSO)
-
Developer (containing Horseradish Peroxidase - HRP)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the positive control (Selegiline) and a serial dilution series.
-
Prepare a stock solution of the test compound and a serial dilution series.
-
Prepare the MAO-B Enzyme working solution by diluting the enzyme stock in MAO-B Assay Buffer to the desired concentration. Always prepare this solution fresh.[9]
-
Prepare the MAO-B Substrate Solution containing the substrate, developer, and fluorescent probe in Assay Buffer. Prepare only enough for immediate use and protect from light.[9]
-
-
Assay Setup (in a 96-well plate):
-
Test Inhibitor (TI) Wells: Add test compound at various concentrations.
-
Inhibitor Control (IC) Wells: Add the Selegiline dilution series.
-
Enzyme Control (EC) Well: Add solvent only (no inhibitor) to determine 100% enzyme activity.
-
Blank Control (BC) Well: Add Assay Buffer only (no enzyme) to measure background fluorescence.
-
-
Enzyme Incubation:
-
Add the MAO-B Enzyme working solution to all TI, IC, and EC wells.
-
Add an equal volume of MAO-B Assay Buffer to the BC well.
-
Incubate the plate for 10-15 minutes at 37°C to allow inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the MAO-B Substrate Solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes, taking readings every 1-2 minutes. The excitation and emission wavelengths should be set to approximately 535 nm and 587 nm, respectively.[10]
-
-
Data Analysis:
-
For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (Relative Fluorescence Units vs. Time).
-
Calculate the percent inhibition for each concentration of the test compound and positive control using the formula: % Inhibition = [(Rate_EC - Rate_TI) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[8]
-
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Experimental workflow for a fluorometric MAO-B inhibition assay.
Caption: Dopamine metabolism pathway highlighting MAO-B as a therapeutic target.
References
- 1. A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
A Head-to-Head Comparison of (4-Phenylthiazol-2-yl)methanamine Derivatives: Unveiling their Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor. The (4-Phenylthiazol-2-yl)methanamine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and antifungal properties. This guide provides an objective, data-driven comparison of various derivatives, summarizing their performance in key experimental assays and detailing the underlying methodologies.
The thiazole ring is a cornerstone in the development of therapeutic agents, and modifications to its structure have led to a vast library of compounds with diverse pharmacological profiles.[1] This comparative analysis focuses on derivatives of this compound, aiming to elucidate structure-activity relationships (SAR) and provide a clear overview of their potential for further development.
Performance Comparison of Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on the thiazole ring and the methanamine moiety. The following tables summarize the in vitro performance of selected derivatives against various cancer cell lines and fungal strains.
Anticancer Activity
The antiproliferative activity of various N-substituted (4-phenylthiazol-2-yl)cinnamamide and 2-amino-4-phenylthiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below. Lower IC50 values indicate higher potency.
Table 1: In Vitro Anticancer Activity of N-(4-phenylthiazol-2-yl)cinnamamide Derivatives (IC50 in µM) [2][3]
| Compound | K562 (Leukemia) | Bel7402 (Liver) | A549 (Lung) | Jurkat (T-cell leukemia) |
| 8f | 0.85 | 0.42 | 0.93 | 0.035 |
| Cisplatin * | - | - | 11.71 | - |
Standard chemotherapeutic agent for comparison.[4]
Table 2: In Vitro Anticancer Activity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Lung Cancer Cells (IC50 in µM) [2][4]
| Compound | A549 (Lung) |
| 21 | 5.42 |
| 22 | 2.47 |
| 25 | 8.05 |
| 26 | 25.4 |
| Cisplatin * | 11.71 |
Standard chemotherapeutic agent for comparison.
Table 3: In Vitro Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives against Various Cancer Cell Lines (IC50 in µM) [5]
| Compound | A549 (Lung) | HeLa (Cervical) | HT29 (Colon) | Karpas299 (Lymphoma) |
| 5b | >50 | 4.14 | 2.01 | 4.87 |
| Crizotinib * | 2.26 | 1.09 | 1.10 | 0.02 |
Targeted therapy drug for comparison.
Antifungal Activity
A series of (4-Substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives have demonstrated promising antifungal activity, particularly against Candida species. Their mechanism of action is believed to involve the inhibition of sterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis.[6][7]
Table 4: In Vitro Antifungal Activity of Thiazol-2(3H)-imine Derivatives (IC50 in µM) [7]
| Compound | C. albicans (24h) | C. albicans (48h) | C. parapsilosis (24h) | C. parapsilosis (48h) |
| 2d | 4.75 | 2.47 | 2.37 | 2.37 |
| 2e | 2.37 | 2.37 | 2.47 | 1.23 |
| Ketoconazole * | - | - | - | ~1.23 µg/mL |
Standard antifungal drug for comparison. Note: Ketoconazole data is presented as MIC50 in µg/mL in the source.[7]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following the treatment period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Several anticancer agents target this pathway to inhibit tumor angiogenesis. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[10][11]
Caption: Simplified VEGFR-2 signaling cascade leading to cell proliferation and survival.
Inhibition of Fungal Sterol 14α-Demethylase
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[6][12] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[12] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Azole antifungals, and likely some thiazole derivatives, exert their effect by binding to the heme iron in the active site of CYP51, thereby blocking its function.[7]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by thiazole derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
Comparative Docking Analysis of Thiazole Derivatives: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies on various thiazole derivatives, drawing from recent scientific literature. The thiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking, a powerful computational tool, is instrumental in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents.[1][2] This guide synthesizes findings from multiple studies to offer a clear and objective comparison of various thiazole ligands.
Comparative Docking Performance of Thiazole Derivatives
The following tables summarize the docking performance of various thiazole derivatives against their respective biological targets. Docking scores, often represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), predict the affinity of a ligand for a protein's binding site. Lower binding energy values and higher absolute scores generally indicate more favorable interactions.[1]
Anticancer Targets
Thiazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer pathogenesis.[3][4][5]
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | Key Interactions & Findings |
| 2,4-Disubstituted Thiazoles | Tubulin | Not Specified | IC50 values for tubulin polymerization inhibition ranged from 2.00 ± 0.12 to 5.11 ± 0.31 μM. Docking interaction energies ranged from -13.09 to -14.50 kcal/mol.[3] | Compounds 5c, 7c, and 9a showed remarkable tubulin polymerization inhibition. The binding energies of several docked compounds were higher than the reference drug, combretastatin A-4 (-13.42 kcal/mol).[3] |
| Thiazolyl-Pyrazoline Derivatives | EGFR TK | Not Specified | Compound 11 displayed the most potent EGFR TK inhibitory activity with an IC50 of 0.06 μM.[6] | Molecular docking results indicated that compound 11 bound effectively to the EGFR kinase active site and showed significant antiproliferative activity against MCF-7 breast cancer cells.[6] |
| 3-Thiazolyl-Coumarins | VEGFR-2 Kinase | Not Specified | Compounds 6d and 6b showed the highest binding scores of -9.900 and -9.819 kcal/mol, respectively, comparable to the approved drug Sorafenib.[7] | These compounds exhibited greater anticancer activities against the human breast cancer (MCF-7) cell line than the reference drug.[7] |
| Thiazole-Indole-Isoxazole Amides | STAT2 SH2 domain & B helix DNA dodecamer | Not Specified | Showed significant binding affinity in molecular docking studies.[8] | The study aimed to elucidate the potential modes of interaction between the synthesized compounds and biomolecules involved in breast cancer progression.[8] |
| 2,4-Disubstituted Thiazole Derivatives | EGFR Inhibitors | 1M17 | Compound PVS 03 exhibited the highest docking score of -7.811.[9] | The novel thiazole derivatives are potential candidates for the development of EGFR inhibitors with improved anticancer activity.[9] |
| Thiazole Derivatives | VEGFR-2 | Not Specified | Compound 4c showed an IC50 of 0.15 µM against VEGFR-2, comparable to the standard drug Sorafenib (IC50 = 0.059 µM).[10] | Compound 4c was the most active derivative, with low inhibitory concentrations against MCF-7 and HepG2 cancer cell lines.[10] |
| Thiazolyl-Thiazole Derivatives | Mitochondrial Lactate Dehydrogenase | Not Specified | Compounds 14c and 14e had IC50 values of 0.54 μM and 0.50 μM, respectively, against the HepG-2 cell line.[5] | Confocal laser scanning imaging confirmed that the selected compounds inhibit mitochondrial lactate dehydrogenase enzymes.[5] |
Antimicrobial Targets
The emergence of antibiotic resistance is a major global health concern, and thiazole derivatives are being actively investigated as potential novel antimicrobial agents.[11]
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | Key Interactions & Findings |
| N-substituted Thiazoles | FabH | 3iL9 | MolDock scores ranged from -102.612 to -144.236.[1][12] | Six derivatives exhibited higher MolDock scores than the standard drug Griseofulvin (-90.94). The number of hydrogen bond interactions ranged from 4 to 10.[12] |
| Di-, Tri-, and Tetrathiazole Moieties | Pathogen-proteins | Not Specified | Energy value scores (S) ranged from -5.8156 to -7.0064 for the best interactions. | Derivatives with di- and trithiazole rings displayed high antimicrobial activity, in some cases exceeding the standard antibiotic. |
| Heteroaryl(aryl) Thiazole Derivatives | E. coli MurB enzyme & 14a-lanosterol demethylase | Not Specified | Not explicitly stated, but docking studies predicted inhibition of these enzymes. | Compound 3 showed the best antibacterial activity, and compound 9 had the best antifungal activity.[13] |
| 2,4-Disubstituted Thiazoles | Glucosamine-6-phosphate synthase | 1jxa | Not explicitly stated, but compounds with NO2 and OCH3 groups showed greater affinity. | The presence of electron-withdrawing (NO2) and electron-donating (OCH3) groups at the para position of the phenyl ring significantly improved antimicrobial activity.[14] |
Experimental Protocols
While specific parameters may vary between studies, the general methodology for molecular docking of thiazole derivatives remains consistent.[1]
1. Protein Preparation:
-
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1]
-
The protein is prepared for docking by removing water molecules and any co-crystallized ligands.[1]
-
Hydrogen atoms are added to the protein structure, and appropriate charges are assigned.[1]
2. Ligand Preparation:
-
The 2D structures of the thiazole derivatives are drawn using chemical drawing software.[1][2]
-
These 2D structures are then converted to 3D structures.[1][2]
-
Energy minimization is performed on the 3D ligand structures to obtain a stable and low-energy conformation.[1][2]
3. Docking Simulation:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[1][2]
-
A docking software (e.g., AutoDock, Molegro Virtual Docker, Schrödinger Maestro) is used to systematically sample different conformations and orientations of the ligand within the grid box.[1][4]
-
The software calculates the binding affinity for each pose using a scoring function.[1][4]
4. Analysis of Results:
-
The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[1][4]
-
The pose with the most favorable score and interactions is considered the most likely binding mode.[1][4]
Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jpionline.org [jpionline.org]
- 5. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. connectjournals.com [connectjournals.com]
- 9. jptcp.com [jptcp.com]
- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of (4-Phenylthiazol-2-yl)methanamine Derivatives Against Standard Chemotherapeutics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of a novel (4-Phenylthiazol-2-yl)methanamine derivative against cisplatin, a widely used chemotherapeutic agent. The data presented is based on preclinical in vitro studies and aims to offer an objective assessment for researchers and professionals in the field of drug discovery and development.
Introduction
The therapeutic index (TI) is a critical parameter in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2][3][4] A higher TI indicates a wider margin of safety.[1][5] This guide focuses on a promising anticancer candidate, a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (referred to as PTM-22), and evaluates its cytotoxic potential against the standard chemotherapeutic drug, cisplatin. The antiproliferative properties of PTM-22 have been evaluated in lung cancer models, showing significant activity.[6]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of PTM-22 and cisplatin against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]
| Compound | Cell Line | IC50 (µM) |
| PTM-22 | A549 | 2.47 |
| Cisplatin | A549 | >5.42 |
Data derived from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, where PTM-22 (referred to as compound 22) demonstrated potent antiproliferative activity.[6]
Experimental Protocols
The determination of the therapeutic index relies on robust and reproducible experimental protocols. Both in vitro and in vivo studies are essential to establish a comprehensive safety and efficacy profile.[7][8]
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental in early-stage drug development to assess the toxic effects of a compound on living cells.[9][10] These assays measure various cellular functions to determine cell viability or death.[11][12][13]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., PTM-22) and a standard (e.g., cisplatin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vivo Toxicity Studies
In vivo toxicity studies are crucial for evaluating the overall safety profile of a drug candidate in a whole organism.[8][14][15] These studies help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Acute Toxicity Study Protocol (Rodent Model)
-
Animal Model: Use healthy adult mice or rats, divided into groups (e.g., 5 animals per group).
-
Compound Administration: Administer the test compound at increasing doses via a relevant route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle.
-
Observation: Monitor the animals for clinical signs of toxicity, morbidity, and mortality over a period of 14 days.
-
Data Collection: Record body weight, food and water consumption, and any behavioral changes.
-
Pathology: At the end of the study, perform gross necropsy and histopathological examination of major organs.
-
LD50/MTD Determination: Calculate the lethal dose 50 (LD50) or the maximum tolerated dose (MTD) based on the observed toxicity.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of test compounds.
Hypothetical Signaling Pathway for PTM-22
Caption: Hypothetical inhibition of the EGFR signaling pathway by PTM-22.
Conclusion
The preliminary in vitro data suggests that the this compound derivative, PTM-22, exhibits potent antiproliferative activity against the A549 lung cancer cell line, with a lower IC50 value than the standard chemotherapeutic agent, cisplatin.[6] This indicates a potentially favorable therapeutic window. However, a comprehensive assessment of the therapeutic index requires further investigation, including cytotoxicity studies in non-cancerous cell lines and extensive in vivo toxicity and efficacy studies. The experimental protocols and workflows provided in this guide offer a framework for conducting such evaluations to thoroughly characterize the therapeutic potential of this promising compound class.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 9. kosheeka.com [kosheeka.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. nebiolab.com [nebiolab.com]
- 14. Toxicology | MuriGenics [murigenics.com]
- 15. altasciences.com [altasciences.com]
Safety Operating Guide
Proper Disposal of (4-Phenylthiazol-2-yl)methanamine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (4-Phenylthiazol-2-yl)methanamine could not be located in the available resources. Therefore, the following disposal procedures are based on general best practices for laboratory hazardous waste management and information for structurally similar thiazole and amine compounds. It is imperative that researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all federal, state, and local regulations.[1][2]
The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe work environment and environmental responsibility. For this compound, a cautious approach, treating it as a hazardous substance, is strongly recommended in the absence of specific hazard data.[1]
Immediate Safety and Handling
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn.
| Hazard Category (Assumed) | Personal Protective Equipment (PPE) |
| Health Hazards | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemical-resistant gloves (e.g., nitrile), splash goggles or safety glasses, standard lab coat.[3] |
| Skin and Eye Irritation | Chemical-resistant gloves, splash goggles or safety glasses. |
| Respiratory Irritation | Use in a well-ventilated area or with local exhaust ventilation.[4] |
| Physical Hazards | |
| Flammability (Thiazole derivatives can be flammable) | Keep away from heat, sparks, open flames, and hot surfaces.[1][5][6] |
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][7]
-
Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][5][6]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][8]
Step 1: Waste Identification and Characterization
-
Characterize the Waste: Determine if the waste is in solid or liquid form and if it is mixed with any solvents or other reagents.
-
Assume Hazardous Properties: In the absence of specific data, assume the waste is toxic, flammable, and an environmental hazard.[1]
Step 2: Segregation
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[3][9]
-
Dedicated Container: Collect waste in a dedicated, compatible, and leak-proof container. For amines and flammable compounds, glass or appropriate plastic containers are generally suitable. Do not use metal containers for amines or corrosive materials.[3][9]
Step 3: Containerization and Labeling
-
Proper Container: Use a sturdy container with a secure, tight-fitting lid. Keep the container closed except when adding waste.[9]
-
Clear Labeling: The waste container must be clearly labeled with the following information:
Step 4: Storage
-
Designated Area: Store the hazardous waste container in a designated satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Safe Location: Store away from heat, ignition sources, and incompatible materials.[1][5]
Step 5: Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[1][3]
-
Documentation: Provide a complete and accurate description of the waste to the disposal service.
Experimental Protocols
Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert personnel in the area and control all ignition sources.[1][5]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area with soap and water. Collect all cleanup materials (gloves, absorbent pads) in a sealed bag and dispose of them as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.[1]
Empty Container Disposal:
-
Triple Rinse: Empty containers must be triple rinsed with a suitable solvent (e.g., water or another appropriate solvent).[3]
-
Collect Rinsate: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.[11]
-
Deface Label: After thorough cleaning and drying, deface or remove the original label.
-
Final Disposal: The cleaned and defaced container may be disposed of as regular trash, pending institutional policies.[3]
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling Guidance for (4-Phenylthiazol-2-yl)methanamine
Researchers, scientists, and drug development professionals must exercise caution when handling (4-Phenylthiazol-2-yl)methanamine. Due to the lack of a publicly available Safety Data Sheet (SDS) for this specific chemical, comprehensive hazard information, including quantitative exposure limits, is not readily accessible. It is imperative to obtain the SDS from the direct manufacturer or supplier before commencing any work with this compound.
While a specific SDS for this compound could not be located through publicly available resources, general safety protocols for handling structurally related chemicals, such as thiazole derivatives, indicate the necessity for stringent protective measures. The following guidance is based on best practices for handling potentially hazardous research chemicals and should be supplemented with the official SDS upon receipt.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure laboratory safety. The following table summarizes recommended PPE for handling this compound, based on general chemical safety principles.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should be worn in addition to goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. The specific glove material should be selected based on the solvent used and breakthrough time data, which should be available in the official SDS. A fully buttoned lab coat must be worn at all times. For larger quantities or increased exposure risk, chemical-resistant aprons or coveralls are recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits (to be determined from the SDS), a NIOSH-approved respirator appropriate for the specific hazards of the compound must be used. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe working environment.
-
Preparation :
-
Obtain and thoroughly review the manufacturer-provided Safety Data Sheet (SDS).
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use appropriate tools (spatulas, etc.) to handle the solid material.
-
If making solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Contamination and Spills :
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, immediately flush with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
For spills, evacuate the area and follow the emergency procedures outlined in the official SDS. Small spills within a fume hood may be cleaned up by trained personnel wearing appropriate PPE, using an absorbent material.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, labeled hazardous waste container.
-
The container must be kept closed when not in use and stored in a secondary containment vessel in a well-ventilated area.
-
-
Disposal :
-
Dispose of all chemical waste through your institution's designated hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
